PSI-6206
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-VPCXQMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462011 | |
| Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863329-66-2 | |
| Record name | (2′R)-2′-Deoxy-2′-fluoro-2′-methyluridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863329-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RO-2433 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863329662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2'-fluoro-2'-methyluridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RO-2433 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7045CXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of PSI-6206: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, a derivative of the nucleoside analog PSI-6130, represents a significant area of investigation in the field of antiviral therapeutics, particularly against the Hepatitis C Virus (HCV). While this compound itself lacks direct inhibitory activity, its metabolic conversion to an active triphosphate form positions it as a key player in the inhibition of viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, molecular interaction with the viral polymerase, and the experimental methodologies used for its characterization.
Metabolic Activation of this compound
This compound is the uridine counterpart to the cytidine analog PSI-6130. The metabolic journey to its active form, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine-5'-triphosphate (RO2433-TP), is an intracellular process involving cellular kinases. Although this compound can be phosphorylated, studies have shown that its initial phosphorylation to the monophosphate form is inefficient.[1] A more prominent pathway to the active triphosphate involves the metabolism of its precursor, PSI-6130.
The proposed metabolic pathway initiates with the phosphorylation of PSI-6130 to its monophosphate form. This is followed by deamination of PSI-6130 monophosphate to yield this compound monophosphate (RO2433-MP). Subsequent phosphorylations by cellular UMP-CMP kinase and nucleoside diphosphate kinase convert the monophosphate to the active triphosphate, RO2433-TP.[1] This active metabolite has a significantly longer intracellular half-life compared to the triphosphate of PSI-6130, contributing to its sustained antiviral effect.[1]
Molecular Mechanism of Action
The active metabolite, RO2433-TP, functions as a competitive inhibitor of the HCV RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] The NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome. The structure of NS5B resembles a right hand with palm, fingers, and thumb domains, and its active site is located in the palm domain.[2]
RO2433-TP, being a nucleoside analog, is recognized by the NS5B polymerase as a substrate and is incorporated into the nascent viral RNA chain. However, once incorporated, it acts as a non-obligate chain terminator.[1] The presence of a 2'-C-methyl group on the ribose sugar of the incorporated nucleoside analog creates steric hindrance, preventing the formation of the next phosphodiester bond and thereby halting further elongation of the RNA chain.[3] This premature termination of viral RNA synthesis effectively inhibits viral replication.
References
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
PSI-6206: A Selective Inhibitor of Hepatitis C Virus NS5B Polymerase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PSI-6206, also known as RO-2433 or GS-331007, is a nucleoside analog inhibitor targeting the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2][3] As a uridine analog, this compound represents a key area of research in the development of direct-acting antivirals (DAAs) against HCV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, detailed experimental protocols for its characterization, and visualizations of its metabolic activation and experimental workflows.
Chemical Structure and Prodrug Nature
This compound is chemically described as β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine.[1] It is the deaminated derivative of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine), another potent anti-HCV compound.[1][2] this compound itself is not the active antiviral agent. Instead, it acts as a prodrug that must be metabolized intracellularly to its active 5'-triphosphate form, this compound-TP (also referred to as RO2433-TP).[1][4][5] This active metabolite is the direct inhibitor of the HCV NS5B polymerase.[1][5]
Mechanism of Action
The antiviral activity of this compound is exerted through the competitive inhibition of the HCV NS5B polymerase by its triphosphate metabolite, this compound-TP. The NS5B polymerase is a critical enzyme in the HCV life cycle, responsible for replicating the viral RNA genome.[6][7]
The process begins with the intracellular phosphorylation of this compound. However, the direct phosphorylation of this compound to its monophosphate form is inefficient.[4][8] The primary pathway to the active triphosphate involves the metabolic conversion of the related cytidine analog, PSI-6130. PSI-6130 is first phosphorylated to its monophosphate (PSI-6130-MP), which is then deaminated to form this compound-MP. This is subsequently phosphorylated to the diphosphate and finally to the active triphosphate, this compound-TP, by cellular kinases.[4]
Once formed, this compound-TP acts as a competitive inhibitor of the natural nucleotide substrates for the NS5B polymerase.[9] Incorporation of the monophosphate of this compound into the nascent viral RNA chain leads to chain termination, thereby halting viral replication.[5]
Metabolic Activation Pathway of this compound
Caption: Metabolic activation pathway of PSI-6130 to the active this compound-TP.
In Vitro Efficacy
While this compound itself shows little to no inhibitory activity in cell-based HCV replicon assays, its triphosphate form, this compound-TP, is a potent inhibitor of the HCV NS5B polymerase.[1][2] The following tables summarize the quantitative data on the in vitro activity of this compound and its metabolites.
Table 1: Inhibitory Activity of this compound Triphosphate (this compound-TP/RO2433-TP)
| Assay | Target | Genotype | IC50 (µM) | Ki (µM) | Reference |
| RNA Synthesis | Recombinant HCV Con1 NS5B | 1b | 0.52 | 0.141 | [1] |
| RNA Synthesis | HCV Replicase | Not Specified | 1.19 | - | [1] |
| RNA Synthesis | HCV NS5B | Not Specified | - | 0.42 | [4] |
| RNA Synthesis | S282T Mutant NS5B | Not Specified | - | 22 | [4] |
Table 2: Intracellular Pharmacokinetics of this compound Metabolites in Primary Human Hepatocytes
| Metabolite | Half-life (t½) | Time to Steady State | Reference |
| PSI-6130-TP | 4.7 hours | 48 hours | [5] |
| This compound-TP (RO2433-TP) | 38 hours | 48 hours | [5] |
Experimental Protocols
1. HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.
-
Objective: To determine the IC50 and/or Ki value of the test compound against HCV NS5B polymerase.
-
Materials:
-
Purified recombinant HCV NS5B protein.[10]
-
RNA template (e.g., heteropolymeric RNA derived from the 3'-end of the negative strand of the HCV genome).[1][10]
-
Reaction buffer (e.g., 20 mM HEPES, pH 8.0, 1.5 mM MnCl2, 100 mM ammonium acetate, 1 mM DTT).[10]
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., 33P-UTP).[6]
-
Test compound (e.g., this compound-TP).
-
RNasin to prevent RNA degradation.[10]
-
Filter paper (e.g., DE81) and scintillation counter for quantification.[6]
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, rNTPs (including the radiolabeled rNTP), RNA template, and RNasin.[10]
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified HCV NS5B polymerase.[10]
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 120 minutes).[6]
-
Stop the reaction by spotting aliquots onto DE81 filter paper and washing with a phosphate buffer to remove unincorporated rNTPs.[6]
-
Quantify the amount of incorporated radiolabeled rNTP using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
For Ki determination, perform the assay with varying concentrations of both the inhibitor and the natural substrate (rNTP).
-
2. HCV Replicon Assay
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
-
Objective: To determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) of the test compound.
-
Materials:
-
Huh-7 human hepatoma cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b or 2a).[11] The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[11]
-
Complete cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics).[12]
-
Test compound serially diluted in DMSO.[11]
-
Positive control (e.g., a known HCV inhibitor) and negative control (DMSO vehicle).[11]
-
Reagents for quantifying HCV replication (e.g., luciferase assay substrate) and cell viability (e.g., calcein AM).[11]
-
Multi-well plates (e.g., 384-well).[11]
-
-
Procedure:
-
Seed the HCV replicon cells in 384-well plates.[11]
-
Add serial dilutions of the test compound to the wells. The final DMSO concentration should be kept constant and low (e.g., 0.44%).[11]
-
Incubate the plates for a specified period (e.g., 3 days) at 37°C in a CO2 incubator.[11]
-
Measure HCV replication by quantifying the reporter gene activity (e.g., luminescence for luciferase).[11]
-
Measure cell viability using a cytotoxicity assay.[11]
-
Normalize the data and perform non-linear regression analysis to determine the EC50 and CC50 values.[11]
-
Experimental Workflow for HCV Replicon Assay
Caption: A typical workflow for an HCV replicon assay to determine EC50 and CC50.
Resistance Profile
As with other antiviral agents, the emergence of drug-resistant variants is a potential concern. For nucleoside inhibitors like this compound that target the highly conserved active site of the NS5B polymerase, the barrier to resistance is generally high. The S282T mutation in NS5B has been shown to confer a modest level of resistance to some nucleoside inhibitors.[13] For this compound-TP, the S282T mutation results in a significant increase in the Ki value, indicating reduced inhibitory activity.[4]
Selectivity
An important characteristic of an antiviral agent is its selectivity for the viral target over host cellular enzymes. This compound has demonstrated selectivity for the HCV NS5B polymerase with no activity observed against closely related viruses such as West Nile or yellow fever virus.[8] The selectivity against human polymerases is a critical factor in minimizing potential toxicity. While not extensively detailed in the provided search results, the development of nucleoside analogs often involves screening against human DNA and RNA polymerases, including mitochondrial polymerases, to ensure a favorable safety profile.[14]
Conclusion
This compound is a selective prodrug inhibitor of the HCV NS5B polymerase. Its active triphosphate metabolite, this compound-TP, potently inhibits viral RNA synthesis, leading to the suppression of HCV replication. The long intracellular half-life of the active metabolite is a favorable pharmacokinetic property. The well-established in vitro assays, such as the NS5B polymerase inhibition assay and the HCV replicon assay, are crucial tools for the characterization of this compound and other similar nucleoside inhibitors. Understanding the mechanism of action, in vitro efficacy, and potential resistance pathways of this compound provides a solid foundation for further research and development of novel anti-HCV therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 13. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human DNA polymerase η has reverse transcriptase activity in cellular environments - PMC [pmc.ncbi.nlm.nih.gov]
PSI-6206: A Nucleoside Analogue Chain Terminator for Hepatitis C Virus
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PSI-6206, a uridine-based nucleoside analogue, represents a pivotal molecule in the development of potent antiviral therapies against the Hepatitis C Virus (HCV). While this compound itself exhibits limited intrinsic antiviral activity due to inefficient intracellular phosphorylation, its activated 5'-triphosphate form is a highly effective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This document provides a comprehensive technical overview of this compound, focusing on its core mechanism as a chain terminator of viral RNA synthesis. It details the metabolic activation pathway, summarizes key quantitative data on its antiviral potency and pharmacokinetics as part of the sofosbuvir metabolic profile, and provides representative protocols for essential in vitro and cell-based assays. Furthermore, this guide illustrates the critical molecular interactions and experimental workflows through detailed diagrams to support further research and development in the field of antiviral therapeutics.
Introduction
Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The discovery of direct-acting antivirals (DAAs) has revolutionized treatment, with nucleoside and nucleotide analogues forming the backbone of many curative regimens. These agents target the HCV NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication.[1]
This compound (also known as GS-331007 or RO-2433) is a β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analogue.[2][3] It is a key metabolite of the highly successful phosphoramidate prodrug, sofosbuvir (PSI-7977).[4][5] The core mechanism of action for this class of compounds lies in their ability to act as non-obligate chain terminators.[1][6] After intracellular conversion to the active triphosphate form, the analogue is incorporated into the nascent viral RNA strand by the NS5B polymerase. The presence of a 2'-C-methyl group on the ribose sugar creates a steric hindrance that prevents the formation of a subsequent phosphodiester bond, thereby halting RNA chain elongation.[6]
This guide delves into the technical specifics of this compound as a chain terminator, providing the scientific community with a detailed resource on its mechanism, evaluation, and the broader context of its clinical relevance as the primary metabolite of sofosbuvir.
Mechanism of Action and Metabolic Activation
The antiviral activity of this compound is entirely dependent on its intracellular conversion to the active 5'-triphosphate form, PSI-7409.[7] However, the initial phosphorylation of the parent nucleoside, this compound, is inefficient in hepatocytes.[8] This limitation was overcome by the development of the phosphoramidate prodrug sofosbuvir, which delivers the monophosphate version of the analogue directly into the cell, bypassing the rate-limiting first phosphorylation step.
The metabolic activation pathway is a critical component of its mechanism:
-
Prodrug to Monophosphate: Sofosbuvir enters the hepatocyte and is hydrolyzed by cellular enzymes, including carboxylesterase 1 (CES1) and histidine triad nucleotide-binding protein 1 (HINT1), to yield the nucleoside monophosphate.
-
Monophosphate to Diphosphate: Cellular nucleoside monophosphate kinases (NMPKs) phosphorylate the monophosphate to its diphosphate form.
-
Diphosphate to Triphosphate: Finally, nucleoside diphosphate kinases (NDPKs) add the terminal phosphate group to generate the active triphosphate analogue, PSI-7409.
-
Polymerase Inhibition: PSI-7409 competes with the natural substrate (uridine triphosphate) for incorporation into the growing HCV RNA chain by the NS5B polymerase.
-
Chain Termination: Once incorporated, the 2'-fluoro-2'-C-methyl modification on the ribose moiety sterically clashes with the incoming nucleoside triphosphate, preventing the NS5B polymerase from catalyzing the next phosphodiester bond and thus terminating viral RNA synthesis.[6]
Figure 1: Metabolic activation pathway of Sofosbuvir to its active triphosphate form.
Quantitative Data
The potency and pharmacokinetic profile of this compound and its prodrug sofosbuvir have been extensively characterized. The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Antiviral Activity
| Compound | Assay Type | Target | Parameter | Value | Genotype | Reference |
| RO2433-TP (this compound-TP) | Enzyme Inhibition | HCV Replicase | IC₅₀ | 1.19 µM | 1b (Con1) | [2] |
| RO2433-TP (this compound-TP) | Enzyme Inhibition | Recombinant NS5B | IC₅₀ | 0.52 µM | 1b (Con1) | [2] |
| RO2433-TP (this compound-TP) | Enzyme Inhibition | Recombinant NS5B | Kᵢ | 0.141 µM | 1b (Con1) | [2] |
| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 94 nM | 1a | [9] |
| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 40 nM | 1b | [9] |
| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 120 nM | 2a | [9] |
| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 430 nM | 3a | [9] |
| Sofosbuvir | Replicon Assay | Subgenomic Replicon | EC₅₀ | 81 nM | 4a | [9] |
IC₅₀: Half maximal inhibitory concentration; Kᵢ: Inhibition constant; EC₅₀: Half maximal effective concentration.
Table 2: Clinical Pharmacokinetics of Sofosbuvir (400 mg, single dose) and this compound (GS-331007)
| Analyte | Population | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |
| Sofosbuvir | Healthy Volunteers | 567 | 290 | 0.5 - 1.0 | ~0.5 | [5][10] |
| This compound | Healthy Volunteers | 678 | 7290 | 2.0 - 4.0 | ~25 | [5][10] |
| Sofosbuvir | HCV-infected | ~907 | ~461 | 0.5 - 2.0 | ~0.5 | [5][10] |
| This compound | HCV-infected | ~471 | ~4447 | 2.0 - 4.0 | ~25 | [5][10] |
Cₘₐₓ: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.
Resistance Profile
Nucleoside analogues that target the highly conserved catalytic site of the NS5B polymerase generally have a high barrier to resistance.[11] For 2'-C-methyl substituted nucleosides, including the active form of this compound, the primary resistance-associated substitution (RAS) identified in vitro is S282T in the NS5B protein.[3][9]
The S282T substitution confers only a modest level of resistance (3- to 10-fold increase in EC₅₀) and significantly impairs the replication fitness of the virus. Consequently, this mutation is rarely detected in patients who experience virologic failure with sofosbuvir-containing regimens (<1% of failures).[9] No baseline polymorphisms at the S282 position have been associated with treatment failure.[9]
Figure 2: Logical flow of sofosbuvir's high barrier to resistance.
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used to characterize this compound and related nucleoside analogues.
HCV Replicon Assay for Antiviral Potency (EC₅₀ Determination)
This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.
Workflow Diagram:
Figure 3: Workflow for determining EC₅₀ in an HCV replicon assay.
Methodology:
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b with a luciferase reporter gene) in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin-streptomycin, and 0.5 mg/mL G418 for selection.
-
Plating: Seed 5,000 cells per well into a 96-well plate in 100 µL of culture medium without G418 and incubate overnight.
-
Compound Preparation: Prepare 2x serial dilutions of this compound in DMSO, then dilute into culture medium to achieve the final desired concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration should be ≤0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of medium containing the compound dilutions. Include "cells only" (no drug) and "no cells" (background) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial kit (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's instructions. Read luminescence on a plate reader.
-
Cytotoxicity Assay (CC₅₀): In a parallel plate, assess cell viability using an MTS or similar assay to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Normalize the luciferase signal to the "cells only" control. Plot the normalized values against the log of the compound concentration and fit to a four-parameter dose-response curve to calculate the EC₅₀ value. The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.
NS5B Polymerase Inhibition Assay (IC₅₀ Determination)
This biochemical assay directly measures the inhibition of the recombinant HCV NS5B enzyme.
Methodology:
-
Enzyme and Template: Use purified recombinant HCV NS5B polymerase (e.g., from genotype 1b). The template can be a homopolymeric sequence like poly(rC) with a biotinylated oligo(dG) primer.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM NaCl).
-
Compound Preparation: Prepare serial dilutions of the active triphosphate form (PSI-7409) in the reaction buffer.
-
Assay Protocol:
-
In a 96-well plate, combine the NS5B enzyme, primer/template complex, and the test compound dilutions.
-
Initiate the reaction by adding a nucleotide mix containing CTP, ATP, UTP, and [α-³³P]GTP.
-
Incubate the reaction at 30°C for 90 minutes.
-
Stop the reaction by adding EDTA.
-
Transfer the reaction products to a streptavidin-coated filter plate to capture the biotinylated primer-extended products.
-
Wash the plate to remove unincorporated nucleotides.
-
Measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Quantification of Intracellular Triphosphate Metabolites
This protocol uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the active triphosphate form of this compound within cells.
Methodology:
-
Cell Treatment: Plate Huh-7 cells and treat with the parent compound (e.g., sofosbuvir) at a specified concentration (e.g., 10 µM) for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Harvesting and Extraction:
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold 70% methanol to each plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample onto a reverse-phase C18 column.
-
Use an ion-pair reagent (e.g., tributylamine) in the mobile phase to retain the highly polar triphosphate metabolites.
-
Perform mass spectrometry using a triple quadrupole instrument in negative ion, multiple reaction monitoring (MRM) mode.
-
Develop specific MRM transitions for the parent compound and its mono-, di-, and triphosphate metabolites.
-
-
Quantification: Generate a standard curve using known concentrations of the synthesized triphosphate analogue and use it to quantify the levels in the cell extracts. Normalize the results to the number of cells.
Conclusion
This compound is a foundational nucleoside analogue whose mechanism as a chain terminator has been central to the development of highly effective HCV therapies. While its own therapeutic potential is limited by poor intracellular phosphorylation, its role as the key metabolite of the blockbuster drug sofosbuvir underscores its importance. The high barrier to resistance, potent inhibition of the viral polymerase, and pangenotypic activity (in its prodrug form) make this class of molecules a cornerstone of modern antiviral medicine. The technical data and protocols outlined in this guide provide a framework for researchers and drug developers to further explore and build upon the success of nucleoside analogue chain terminators.
References
- 1. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of viral RNA polymerases by nucleoside and nucleotide analogs: therapeutic applications against positive-strand RNA viruses beyond hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]
- 7. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Infrequent Development of Resistance in Genotype 1–6 Hepatitis C Virus–Infected Subjects Treated With Sofosbuvir in Phase 2 and 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance to HCV nucleoside analogue inhibitors of hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Journey of a Hepatitis C Inhibitor: A Technical Guide to the Phosphorylation of PSI-6206 to its Active Triphosphate Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, a uridine nucleoside analog, is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. However, this compound itself is not the active antiviral agent. To exert its therapeutic effect, it must undergo a series of intracellular phosphorylation steps to be converted into its active triphosphate form, PSI-7409 (also known as RO2433-TP). This transformation is a crucial prerequisite for the drug's mechanism of action, which involves acting as a chain terminator during viral RNA synthesis.[1][2] This technical guide provides an in-depth exploration of the metabolic activation pathway of this compound, focusing on the enzymatic reactions that lead to the formation of its active triphosphate metabolite. We will delve into the key enzymes involved, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the pathways and workflows.
The Metabolic Activation Pathway: From Prodrug to Active Inhibitor
The direct phosphorylation of this compound is inefficient.[3] To overcome this limitation and enhance the intracellular concentration of the active triphosphate, a phosphoramidate prodrug strategy is employed. The most well-studied of these is sofosbuvir (formerly PSI-7977), a prodrug of the monophosphate of a uridine analog that is structurally related to this compound.[2][4] The metabolic activation of sofosbuvir provides a clear and relevant model for understanding the phosphorylation cascade that ultimately yields the active triphosphate inhibitor.
The activation process can be delineated into two main stages:
-
Conversion of the Prodrug to the Monophosphate: The phosphoramidate prodrug, sofosbuvir, is designed to efficiently enter hepatocytes. Once inside the cell, it undergoes a series of enzymatic reactions to release the monophosphate metabolite, PSI-7411. This initial conversion is a critical step that bypasses the often rate-limiting first phosphorylation of the parent nucleoside. The key enzymes in this stage include cathepsin A and/or carboxylesterase 1 (CES1), which hydrolyze the carboxyl ester, followed by the action of histidine triad nucleotide-binding protein 1 (HINT1) to cleave the phosphoramidate bond, yielding the monophosphate.[1][2]
-
Sequential Phosphorylation to the Active Triphosphate: The monophosphate metabolite (PSI-7411) serves as the substrate for two subsequent phosphorylation reactions, catalyzed by cellular kinases, to ultimately form the active triphosphate, PSI-7409.
-
Monophosphate to Diphosphate: The first of these phosphorylations is the conversion of PSI-7411 to its diphosphate form, PSI-7410. This reaction is catalyzed by UMP-CMP kinase (uridine monophosphate-cytidine monophosphate kinase).[1][2]
-
Diphosphate to Triphosphate: The final and activating step is the phosphorylation of the diphosphate metabolite (PSI-7410) to the triphosphate form (PSI-7409). This reaction is carried out by nucleoside diphosphate kinase (NDPK).[1][2]
-
The resulting active triphosphate, PSI-7409, is a potent inhibitor of the HCV NS5B polymerase.[5]
Data Presentation: Enzyme Kinetics
While the enzymes responsible for the phosphorylation of this compound's monophosphate have been identified, specific kinetic parameters (Km and Vmax or kcat) for the substrates PSI-7411 and PSI-7410 are not extensively reported in publicly available literature. However, data on the kinetic properties of these enzymes with their natural substrates and other nucleoside analogs provide valuable context for their activity.
Table 1: Kinetic Parameters of Human UMP-CMP Kinase with Various Substrates
| Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Reference |
| UMP | 50 - 1600 | 20 - 67 | 15 - 513 | [6] |
| CMP | 500 | 20 | 15.5 | [6] |
| dCMP | 1000 - 1600 | 513 - 602 | 404 - 1388 | [6] |
Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK) with Various Substrates
| Substrate (NDP) | Phosphate Donor (NTP) | Km (mM) | kcat (s⁻¹) | Reference |
| ADP | ATP | 0.12 | 250 | [7] |
| GDP | GTP | 0.07 | 300 | [7] |
| UDP | UTP | 0.25 | 150 | [7] |
| CDP | CTP | 0.45 | 100 | [7] |
Note: The kinetic parameters for NDPK can vary depending on the specific isoform and experimental conditions.
Experimental Protocols
In Vitro Phosphorylation Assay
This protocol outlines a general method for assessing the in vitro phosphorylation of the monophosphate form of this compound (PSI-7411) by cellular kinases.
Objective: To determine if and to what extent PSI-7411 is converted to its diphosphate (PSI-7410) and triphosphate (PSI-7409) forms by recombinant human UMP-CMP kinase and nucleoside diphosphate kinase.
Materials:
-
PSI-7411 (2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-monophosphate)
-
Recombinant human UMP-CMP kinase
-
Recombinant human nucleoside diphosphate kinase
-
ATP (adenosine triphosphate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 70% methanol)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a specified concentration of PSI-7411, and ATP.
-
Initiate the reaction by adding UMP-CMP kinase and/or nucleoside diphosphate kinase to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, terminate the reaction by adding an equal volume of cold quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence and quantity of PSI-7411, PSI-7410, and PSI-7409 using a validated LC-MS/MS method.
HCV Replicon Assay
This assay is used to evaluate the antiviral activity of compounds like this compound and its prodrugs in a cell-based system that mimics HCV replication.
Objective: To determine the EC₅₀ (50% effective concentration) of a test compound in inhibiting HCV RNA replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b)
-
Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and G418 for selection)
-
Test compound (e.g., PSI-7977) dissolved in DMSO
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system)
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, quantify the level of HCV RNA replication. This can be done by:
-
qRT-PCR: Isolate total cellular RNA and perform quantitative reverse transcription PCR to measure the level of HCV RNA.
-
Reporter Gene Assay: If the replicon contains a reporter gene (e.g., luciferase), lyse the cells and measure the reporter activity according to the manufacturer's instructions.
-
-
Calculate the EC₅₀ value by plotting the percentage of inhibition of HCV replication against the concentration of the test compound.
Quantification of Intracellular Triphosphate Metabolites by LC-MS/MS
This protocol describes a method for extracting and quantifying the active triphosphate metabolite (PSI-7409) from cells treated with a precursor compound.
Objective: To measure the intracellular concentration of PSI-7409 in cells exposed to this compound or its prodrugs.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or Huh-7 cells)
-
Test compound (e.g., PSI-7977)
-
Cell lysis buffer (e.g., 70% methanol)
-
Internal standard (e.g., a stable isotope-labeled analog of PSI-7409)
-
LC-MS/MS system equipped with a suitable column (e.g., anion exchange or porous graphitic carbon)
Procedure:
-
Plate hepatocytes and allow them to attach.
-
Treat the cells with the test compound at a specific concentration for a defined period.
-
At the end of the incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells by adding cold cell lysis buffer containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Analyze the supernatant by LC-MS/MS to separate and quantify PSI-7409 relative to the internal standard.
-
Normalize the results to the cell number or total protein concentration to determine the intracellular concentration of the active metabolite.
Mandatory Visualizations
References
- 1. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir treatment and hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a sensitive, fast and simple LC-MS / MS method for the quantitation of favipiravir in human serum - PMC [pmc.ncbi.nlm.nih.gov]
PSI-6206: A Technical Guide to its Antiviral Spectrum Beyond Hepatitis C
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, chemically known as β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine, is a nucleoside analog initially developed as an inhibitor of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B. While its role in the development of the highly successful anti-HCV drug sofosbuvir (PSI-7977) is well-established, the broader antiviral potential of this compound remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral spectrum beyond HCV, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Mechanism of Action and Metabolic Activation
This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral activity. The metabolic activation pathway is a critical determinant of its efficacy. This compound is the deaminated derivative of PSI-6130 (β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine). The metabolic cascade to the active triphosphate form, RO2433-TP, is as follows:
-
Deamination: PSI-6130 monophosphate is deaminated to form this compound monophosphate (RO2433-MP).
-
Phosphorylation: Cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase, sequentially phosphorylate RO2433-MP to its diphosphate (RO2433-DP) and ultimately to the active triphosphate (RO2433-TP) form.
This active triphosphate, a structural mimic of the natural uridine triphosphate (UTP), acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerases.
Antiviral Spectrum and Efficacy
While extensively studied for HCV, emerging evidence suggests that the antiviral activity of this compound extends to other RNA viruses.
Enteroviruses
A notable finding is the in vitro activity of this compound against Coxsackievirus B3 (CVB3) , a member of the Enterovirus genus. A study demonstrated that this compound inhibits CVB3 replication in a dose-dependent manner[1].
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coxsackievirus B3 (CVB3) | HeLa | CPE Reduction | 34.6 | >100 | >2.89 | [1] |
Flaviviruses
The activity of this compound against members of the Flaviviridae family beyond HCV has been a subject of investigation with some conflicting reports. While some early reports suggested a lack of activity against West Nile Virus (WNV) and Yellow Fever Virus (YFV), this may be attributable to inefficient intracellular phosphorylation of this compound in the cell lines used for testing.
More recent studies on sofosbuvir (PSI-7977), the phosphoramidate prodrug of this compound monophosphate which facilitates more efficient intracellular delivery and conversion to the active triphosphate, have demonstrated a broader anti-flavivirus spectrum. Sofosbuvir has been shown to inhibit the replication of Yellow Fever Virus (YFV) and Dengue Virus (DENV) in vitro and in vivo[2][3][4]. This indicates that the active triphosphate metabolite of this compound is capable of inhibiting the RdRp of these flaviviruses.
| Virus | Compound Tested | Cell Line | Assay Type | EC50 (µM) | Reference |
| Yellow Fever Virus (YFV) | Sofosbuvir | Huh-7 | Virus Yield Reduction (TCID50) | ~5-10 | [2] |
| Dengue Virus (DENV) | Sofosbuvir | Cell Culture | CPE Protection/Virus Yield | 1.4 - 4.9 | [3][4] |
These findings suggest that with an effective delivery strategy to ensure adequate intracellular concentrations of the active triphosphate form, this compound has the potential for broad-spectrum activity against flaviviruses.
Experimental Protocols
The evaluation of this compound's antiviral activity employs a range of standard virological assays.
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds by measuring the prevention of virus-induced cell death.
Protocol Outline:
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa for CVB3) in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Infection and Treatment: Infect the cell monolayers with the virus at a low multiplicity of infection (MOI). After a brief adsorption period, the virus inoculum is removed, and media containing the various concentrations of this compound are added.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or neutral red uptake assay.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50) from uninfected, compound-treated cells. The Selectivity Index (SI) is then calculated as CC50/EC50.
Virus Yield Reduction Assay
This assay directly measures the effect of an antiviral compound on the production of infectious virus particles.
Protocol Outline:
-
Cell Seeding and Infection: Similar to the CPE assay, host cells are seeded and infected with the virus.
-
Treatment: After virus adsorption, cells are incubated with media containing different concentrations of this compound.
-
Harvesting: At a specific time post-infection (e.g., 24 or 48 hours), the cell culture supernatant, and/or the cells themselves, are harvested.
-
Virus Titer Determination: The amount of infectious virus in the harvested samples is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: The reduction in virus titer in the treated samples is compared to the untreated virus control to determine the inhibitory effect of the compound.
Plaque Reduction Assay
A plaque reduction assay is a quantitative method to determine the number of infectious virus particles (plaque-forming units, PFU) in a sample.
Protocol Outline:
-
Cell Monolayer: A confluent monolayer of susceptible cells is prepared in multi-well plates.
-
Virus Adsorption: Serial dilutions of the virus sample are added to the cell monolayers and incubated for a short period to allow for virus attachment.
-
Overlay: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death or CPE, known as plaques.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted. The virus titer is expressed as PFU per milliliter.
Conclusion
This compound, a key component in the development of sofosbuvir, demonstrates a potential antiviral spectrum that extends beyond Hepatitis C. Its confirmed in vitro activity against Coxsackievirus B3 and the demonstrated efficacy of its prodrug, sofosbuvir, against flaviviruses like Yellow Fever Virus and Dengue Virus, underscore the broad applicability of its active triphosphate metabolite as a viral RNA polymerase inhibitor. The primary limitation to the broader activity of this compound appears to be the efficiency of its intracellular phosphorylation. Future research and drug development efforts may focus on prodrug strategies to enhance the intracellular delivery and activation of this compound, thereby unlocking its full potential as a broad-spectrum antiviral agent. This technical guide provides a foundational understanding for researchers and developers interested in exploring the therapeutic utility of this compound and related nucleoside analogs against a range of viral pathogens.
References
- 1. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yellow fever virus is susceptible to sofosbuvir both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Sofosbuvir (β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) as an inhibitor of Dengue virus replication# | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Preliminary Research on PSI-6206 for Coxsackievirus B3 Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coxsackievirus B3 (CVB3), a member of the Enterovirus genus within the Picornaviridae family, is a significant human pathogen associated with a range of diseases, most notably viral myocarditis, which can lead to dilated cardiomyopathy and heart failure.[1] Currently, there are no approved specific antiviral therapies for CVB3 infections, highlighting the urgent need for effective treatment strategies.[1][2] One promising approach is the repurposing of existing antiviral agents. This guide provides a comprehensive overview of the preliminary research on PSI-6206, a nucleoside analog inhibitor of RNA-dependent RNA polymerase (RdRp), as a potential therapeutic agent against CVB3 infection.
Core Compound: this compound
This compound is a cytidine nucleoside analog that has been primarily investigated for its inhibitory activity against the hepatitis C virus (HCV) NS5B RdRp. As a nucleoside analog, its mechanism of action involves its conversion to the active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the nascent viral RNA chain. This incorporation leads to chain termination, thereby halting viral replication.[3][4] Given that RdRp is a conserved enzyme among many RNA viruses, there is a strong rationale for evaluating its efficacy against other viral pathogens like CVB3.
In Vitro Efficacy of this compound against Coxsackievirus B3
Preliminary in vitro studies have demonstrated the potential of this compound as an inhibitor of CVB3 replication. The following table summarizes the key quantitative data from these studies.
Table 1: Quantitative In Vitro Efficacy Data for this compound against CVB3
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Cell Line | Virus Strain | Assay Type | Reference |
| This compound | 34.6 | >100 | >2.89 | HeLa | CVB3 (Nancy) | CPE Reduction | [2] |
| Dasabuvir | 0.73 | >100 | >137 | HeLa | CVB3 (Nancy) | CPE Reduction | [2] |
EC50: 50% effective concentration required to inhibit viral activity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
A study investigating the antiviral activity of this compound alone and in combination with dasabuvir, a non-nucleoside inhibitor of RdRp, found that this compound inhibited CVB3-induced cytopathic effect (CPE) with an EC50 of 34.6 μM and showed minimal cytotoxicity in HeLa cells.[2]
Experimental Protocols
A detailed understanding of the methodologies used to assess the antiviral activity of this compound is crucial for the replication and extension of these findings. The following is a representative protocol for an in vitro antiviral assay for CVB3, based on established methods for enteroviruses.[5][6]
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.
1. Cell Culture and Seeding:
- HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to form a confluent monolayer.
2. Compound Preparation and Dilution:
- This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- Serial dilutions of the compound are prepared in culture medium.
3. Virus Infection and Treatment:
- The culture medium is removed from the 96-well plates.
- Cells are washed with phosphate-buffered saline (PBS).
- Cells are infected with CVB3 at a multiplicity of infection (MOI) of 0.01.
- Immediately after infection, the serially diluted compounds are added to the respective wells.
- Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
4. Incubation and CPE Observation:
- The plates are incubated for 48-72 hours at 37°C with 5% CO2.
- The cytopathic effect is observed daily using an inverted microscope.
5. Cell Viability Measurement:
- After the incubation period, cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- The absorbance is measured at 570 nm using a microplate reader.
6. Data Analysis:
- The EC50 value is calculated as the compound concentration that protects 50% of cells from virus-induced CPE.
- The CC50 value is determined from parallel assays with uninfected cells to assess compound cytotoxicity.
- The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.
Signaling Pathways in Coxsackievirus B3 Infection and Potential Intervention by this compound
CVB3 infection significantly alters host cell signaling pathways to facilitate its replication and propagation. Understanding these pathways is critical for identifying therapeutic targets.
ERK1/2 Signaling Pathway
The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway is a key signaling cascade involved in various cellular processes. Studies have shown that CVB3 infection leads to a biphasic activation of ERK1/2.[7][8] Early, transient activation is triggered by virus binding and entry, while a later, sustained activation is dependent on viral replication.[7] This sustained activation of ERK1/2 is crucial for efficient viral replication.[7][8]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a vital role in cell fate determination and development. CVB3 infection has been shown to modulate this pathway. Specifically, CVB3 can induce the upregulation of miR-126, which in turn targets components of the Wnt/β-catenin pathway, sensitizing the cells to virus-induced death and promoting the release of viral progeny in the later stages of infection.[9]
Mechanism of Action of this compound and its Implied Impact on Signaling
As an RdRp inhibitor, this compound directly targets the viral replication machinery. By inhibiting viral RNA synthesis, this compound would prevent the production of viral proteins and the amplification of the viral genome. This direct antiviral action would, in turn, abrogate the virus-induced modulation of host cell signaling pathways. For instance, by blocking viral replication, this compound would prevent the sustained activation of the ERK1/2 pathway that is dependent on this process. Similarly, the downstream effects on the Wnt/β-catenin pathway, which are triggered by factors produced during active viral replication, would also be inhibited.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro CPE reduction assay.
Signaling Pathways in CVB3 Infection and this compound Intervention
Caption: CVB3 signaling and this compound's point of intervention.
Conclusion and Future Directions
The preliminary research on this compound indicates its potential as an antiviral agent against Coxsackievirus B3. Its demonstrated in vitro activity, coupled with a well-understood mechanism of action targeting the viral RdRp, provides a strong foundation for further investigation.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of CVB3-induced myocarditis is a critical next step.
-
Combination therapy: Further exploring the synergistic effects of this compound with other antiviral agents, such as dasabuvir, could lead to more potent treatment regimens with a lower risk of resistance development.
-
Pharmacokinetic and safety profiling: Comprehensive studies are needed to determine the pharmacokinetic properties and safety profile of this compound in the context of CVB3 infection.
-
Mechanism of resistance: Investigating the potential for CVB3 to develop resistance to this compound is essential for long-term therapeutic strategies.
References
- 1. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Coxsackievirus B3 Replication Is Reduced by Inhibition of the Extracellular Signal-Regulated Kinase (ERK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MiR-126 promotes coxsackievirus replication by mediating cross-talk of ERK1/2 and Wnt/β-catenin signal pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of PSI-6206: A Precursor to a Hepatitis C Therapeutic Revolution
For Immediate Release
A deep dive into the foundational science of PSI-6206, a pivotal nucleoside analog in the fight against the Hepatitis C virus. This whitepaper details the molecule's mechanism of action, in vitro efficacy, metabolic activation, and the experimental framework that defined its potential.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The landscape of Hepatitis C Virus (HCV) therapeutics was fundamentally altered by the advent of direct-acting antivirals (DAAs). Among the pioneering molecules that paved the way for highly effective combination therapies was this compound. Although not a therapeutic agent in its initial form, its discovery and characterization were critical in the development of its renowned prodrug, sofosbuvir. This technical guide provides an in-depth analysis of the initial discovery and characterization of this compound, focusing on its mechanism as a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase.
Core Compound Profile
| Characteristic | Description |
| Compound Name | This compound |
| Alternate Names | RO-2433, GS-331007 |
| Chemical Name | β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine |
| Compound Class | Nucleoside Analog |
| Therapeutic Target | Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase |
| Mechanism of Action | Non-obligate chain terminator of viral RNA synthesis |
In Vitro Activity
Initial in vitro studies revealed a nuanced activity profile for this compound. While the nucleoside itself demonstrated no significant inhibitory activity in HCV subgenomic replicon systems, its phosphorylated anabolite, this compound-triphosphate (this compound-TP), was identified as a potent inhibitor of the viral polymerase. This crucial finding underscored the necessity of intracellular metabolic activation for its antiviral effect.
| Assay | Compound | Genotype | EC50 / EC90 (µM) | Ki (µM) | Cytotoxicity (CC50 in Huh-7 cells, µM) |
| HCV Replicon Assay | This compound | 1b | >100[1] | - | >100 |
| PSI-6130 | 1b | 4.9 ± 1.2 (EC90)[1] | - | >100 | |
| NS5B Polymerase Inhibition | This compound-TP | Wild-type | - | 0.42[2] | - |
| This compound-TP | S282T Mutant | - | 22[2] | - |
Mechanism of Action
This compound acts as a selective inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[2] The active form of the drug, this compound-TP, functions as a competitive inhibitor of the natural nucleotide substrate. Upon incorporation into the nascent viral RNA strand, it acts as a non-obligate chain terminator, effectively halting further elongation and preventing viral replication.[3] The specificity of this compound for the viral polymerase over human polymerases is a key attribute contributing to its favorable therapeutic index.
Metabolic Activation Pathway
A critical aspect of this compound's biology is its metabolic activation. This compound itself is the deaminated derivative of PSI-6130, a cytidine nucleoside analog.[2] In vitro studies demonstrated that this compound is inefficiently phosphorylated to its monophosphate form.[1] The primary route to the active triphosphate form involves the metabolic conversion of PSI-6130. Specifically, PSI-6130 is first phosphorylated to its monophosphate (PSI-6130-MP), which is then deaminated to form this compound-monophosphate (this compound-MP). Subsequent phosphorylations by cellular kinases yield the active this compound-TP.[1][2] This understanding of the metabolic pathway was instrumental in the subsequent development of phosphoramidate prodrugs designed to efficiently deliver the monophosphate form into hepatocytes.
References
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PSI-6206 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSI-6206 is a pyrimidine nucleoside analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It is the deaminated derivative of its more potent prodrug, PSI-6130. For in vitro evaluation, this compound requires intracellular phosphorylation to its active triphosphate form, this compound-TP. This document provides detailed protocols for the in vitro assessment of this compound, including its antiviral activity, cytotoxicity, and the generation of drug-resistant HCV replicons.
Mechanism of Action
This compound exerts its antiviral effect by inhibiting the HCV NS5B polymerase, an essential enzyme for viral RNA replication. As a nucleoside analog, this compound is a substrate for host cell kinases, which convert it into its active 5'-triphosphate form. This active metabolite, this compound-TP, is then incorporated into the nascent viral RNA strand by the NS5B polymerase. The presence of the modified sugar in the incorporated nucleotide leads to chain termination, thus halting viral replication. The metabolic activation pathway involves the phosphorylation of this compound monophosphate, which is primarily formed from the deamination of PSI-6130 monophosphate, by cellular kinases such as UMP/CMP kinase and nucleoside diphosphate kinase[1].
Quantitative Data Summary
The following tables summarize the reported in vitro activity and cytotoxicity of this compound and its parent compound, PSI-6130.
Table 1: Antiviral Activity of this compound and Related Compounds against HCV Replicons
| Compound | HCV Genotype | Cell Line | Assay | EC₅₀ (µM) | EC₉₀ (µM) | Reference |
| This compound | 1a | Huh7 | Replicon | >89 | >100 | [2] |
| PSI-6130 | 1b | Huh7 | Replicon | 0.6 | 4.2 | [2] |
| This compound | CVB3 | HeLa | CPE-based | 34.6 | - | [3] |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | CC₅₀ (µM) | Reference |
| This compound | Huh7 | Replicon | >89 | [2] |
| PSI-6130 | Huh7 | Replicon | >100 | [2] |
| Dasabuvir + this compound | HeLa | MTT | >80% viability | [3] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound against HCV replication in a stable subgenomic replicon cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Complete cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM non-essential amino acids.
-
G418 (Geneticin) for maintaining replicon-harboring cells.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture Huh-7 replicon cells in complete medium containing an appropriate concentration of G418 (e.g., 500 µg/mL).
-
Trypsinize and resuspend the cells in complete medium without G418.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be from 0.1 µM to 100 µM.
-
Include a no-drug control (vehicle, e.g., 0.5% DMSO) and a positive control (a known HCV inhibitor).
-
Add 100 µL of the diluted compound to the appropriate wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of HCV Replication:
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
qRT-PCR (Alternative):
-
Extract total RNA from the cells.
-
Perform a one-step quantitative reverse transcription PCR (qRT-PCR) using primers and a probe specific for the HCV RNA.
-
Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the no-drug control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
Huh-7 cells.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Add 100 µL of serial dilutions of this compound to the wells, similar to the antiviral assay. Include a no-cell control (medium only) and a no-drug control.
-
-
Incubation:
-
Incubate for the same duration as the antiviral assay (72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
-
Protocol 3: Generation of this compound Resistant HCV Replicons
This protocol describes the selection of HCV replicon cell lines with reduced susceptibility to this compound.
Materials:
-
Huh-7 HCV replicon cells.
-
Complete cell culture medium with G418.
-
This compound.
-
Cell culture plates (6-well and 10-cm dishes).
-
Cloning cylinders or a sterile pipette tip for colony isolation.
Procedure:
-
Initiation of Selection:
-
Seed Huh-7 replicon cells in a 6-well plate in complete medium with G418.
-
Once the cells are attached, replace the medium with fresh medium containing G418 and this compound at a concentration equal to its EC₅₀.
-
-
Dose Escalation:
-
Culture the cells in the presence of this compound. Passage the cells as they reach confluence.
-
If the cells continue to proliferate, double the concentration of this compound in the subsequent passage.
-
Continue this dose-escalation process over several weeks to months.
-
-
Isolation of Resistant Colonies:
-
After several passages under high concentrations of this compound, plate the cells at a low density in a 10-cm dish.
-
Allow individual colonies to form in the presence of the high concentration of this compound and G418.
-
Isolate well-formed colonies using cloning cylinders or by scraping with a sterile pipette tip.
-
-
Expansion and Characterization:
-
Expand each isolated colony in the presence of the selective concentration of this compound and G418.
-
Determine the EC₅₀ of this compound for each resistant clone and compare it to the wild-type replicon to calculate the fold-resistance.
-
Extract RNA from the resistant clones, reverse transcribe the NS5B region, and sequence the PCR product to identify mutations.
-
Disclaimer
These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling cell lines, viruses, and chemical reagents. The specific concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
References
Application Notes and Protocols for the Use of PSI-6206 in an HCV Replicon Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key tool in the discovery and characterization of these antivirals is the HCV replicon system. This system allows for the study of viral RNA replication in a controlled cell culture environment, independent of infectious virus production.
PSI-6206 is a nucleoside analog that, in its triphosphate form (this compound-TP), acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase. By mimicking the natural nucleotide, this compound-TP gets incorporated into the nascent viral RNA chain, leading to premature termination of RNA synthesis and thus inhibiting viral replication. These application notes provide detailed protocols for utilizing this compound in an HCV replicon assay to determine its antiviral potency and cytotoxicity.
Data Presentation
The following tables summarize the key quantitative data for this compound and its prodrug, sofosbuvir (PSI-7977), which is intracellularly converted to the same active triphosphate form.
| Compound | Assay | Cell Line | HCV Genotype | EC50 / EC90 | Citation |
| This compound | HCV Replicon | Huh-7 | 1a | > 89 µM (EC50) | [1] |
| This compound | HCV Replicon | Huh-7 | Not Specified | > 100 µM (EC90) | [1] |
| Sofosbuvir (PSI-7977) | HCV Replicon | Not Specified | Not Specified | 92 nM (EC50) | [2][3][4] |
| Sofosbuvir (PSI-7977) | HCV Replicon (Clone A) | Not Specified | 1b | 0.42 µM (EC90) | [2] |
| Sofosbuvir (PSI-7977) | HCV Replicon (J6 NS5B) | Not Specified | 2a | 4.7 nM (EC50) | [2] |
| Compound | Assay | Cell Line | CC50 | Citation |
| This compound | Cytotoxicity | Huh-7 | > 100 µM | [1] |
| Sofosbuvir (PSI-7977) | Cytotoxicity | Huh-7, HepG2, BxPC3, CEM | > 100 µM | [3] |
Note: this compound itself shows low potency in cell-based replicon assays because its conversion to the active triphosphate form is inefficient.[1] The prodrug sofosbuvir (PSI-7977) is designed for efficient intracellular delivery and conversion to the active metabolite.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a Luciferase-Based HCV Replicon Assay
This protocol describes the use of a stable HCV replicon cell line expressing a luciferase reporter gene to quantify the inhibitory effect of this compound on HCV replication.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b replicon with a Renilla luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Non-essential amino acids (NEAA)
-
This compound (and/or Sofosbuvir as a positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Maintenance: Culture the HCV replicon-harboring Huh-7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 0.1 mM NEAA, and 0.5 mg/mL G418 to maintain selection for the replicon.
-
Cell Seeding:
-
Two days prior to the assay, wash the cells with PBS and seed them in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium without G418.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended, with a starting concentration that brackets the expected EC50.
-
-
Compound Treatment:
-
Add the diluted compounds to the cells. The final DMSO concentration in the wells should be kept constant and low (e.g., 0.5%) to avoid solvent-induced cytotoxicity.
-
Include appropriate controls:
-
Vehicle control: Cells treated with DMSO only (0% inhibition).
-
Positive control: Cells treated with a known HCV inhibitor (e.g., sofosbuvir) at a concentration >100x its EC50 (100% inhibition).
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
After incubation, remove the culture medium.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Read the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Calculate the EC50 value (the concentration at which 50% of viral replication is inhibited) using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Determination of Cytotoxicity (CC50) using an MTS Assay
This protocol is performed in parallel with the antiviral assay to assess the effect of this compound on cell viability.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay without the replicon)
-
DMEM with supplements (as in Protocol 1, without G418)
-
This compound
-
DMSO
-
96-well cell culture plates (clear)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at the same density and in the same medium as the antiviral assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay. Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale).
-
Determine the CC50 value (the concentration at which 50% of cell viability is lost) using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window for the compound.
-
Protocol 3: Quantification of HCV Replicon RNA by Real-Time RT-PCR
This protocol provides a method to directly quantify the amount of HCV replicon RNA in response to treatment with this compound.
Materials:
-
HCV replicon-harboring Huh-7 cells
-
This compound
-
6-well or 12-well cell culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription reagents
-
Real-time PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)
-
Primers for a housekeeping gene (e.g., GAPDH) for normalization
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Seed HCV replicon cells in 6-well or 12-well plates and treat with various concentrations of this compound for 72 hours, as described in Protocol 1.
-
RNA Extraction:
-
After incubation, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
-
-
Real-Time PCR:
-
Set up the real-time PCR reactions using a master mix, primers for the HCV target and the housekeeping gene, and the synthesized cDNA.
-
Perform the PCR in a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the HCV target and the housekeeping gene for each sample.
-
Normalize the HCV RNA levels to the housekeeping gene using the ΔΔCt method.
-
Calculate the percentage of inhibition of HCV RNA replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 value as described in Protocol 1.
-
Visualizations
References
Application Note: Development of a Cell-Based Assay for Evaluating the Efficacy of PSI-6206 Against Hepatitis C Virus
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatitis C virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a crucial enzyme for viral replication and a key target for antiviral drug development.[1][2][3] PSI-6206 is a potent and selective inhibitor of the HCV NS5B polymerase.[4][5] This application note provides a detailed protocol for a cell-based assay to determine the in vitro efficacy of this compound against HCV replication using a subgenomic HCV replicon system in the highly permissive Huh-7 cell line.
The assay utilizes a luciferase reporter gene integrated into the HCV replicon, allowing for a quantitative measure of viral replication through luminescence.[6][7][8][9] This high-throughput compatible method provides a robust platform for evaluating the antiviral activity of compounds like this compound.
Principle of the Assay
The cell-based assay relies on a human hepatoma cell line, Huh-7, which is highly permissive for HCV replication.[10][11][12] These cells harbor a subgenomic HCV replicon containing a luciferase reporter gene. The replicon RNA can replicate autonomously within the cytoplasm of the Huh-7 cells. The level of HCV replication is directly proportional to the expression of the luciferase reporter. By treating the cells with this compound, the inhibition of NS5B polymerase leads to a decrease in HCV RNA replication, which is quantified by a reduction in luciferase activity.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter | (Available from various commercial sources or academic collaborators) | - |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| G418 (Geneticin) | Thermo Fisher Scientific | 10131035 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| This compound | InvivoChem | V2334 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Luciferase Assay System | Promega | E1500 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| CO2 Incubator | ||
| Luminometer |
Experimental Protocols
Cell Culture and Maintenance
-
Culture Huh-7 cells harboring the HCV replicon in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Cell-Based HCV Replication Assay
-
Cell Seeding:
-
Trypsinize the Huh-7 replicon cells and resuspend them in complete DMEM without G418.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete DMEM to achieve the desired final concentrations (e.g., 0.01 nM to 1 µM). The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Include a "no drug" control (vehicle control) containing the same concentration of DMSO as the treated wells.
-
Aspirate the culture medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (Promega, E1500).
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a luminometer.
-
(Optional) Quantitative Real-Time PCR (qRT-PCR) for HCV RNA Quantification
To confirm the results from the luciferase assay, HCV RNA levels can be directly quantified using qRT-PCR.[13][14][15][16][17][18]
-
RNA Extraction:
-
Following treatment with this compound as described above, wash the cells with PBS and lyse them directly in the wells using a suitable lysis buffer from an RNA extraction kit (e.g., Qiagen RNeasy Mini Kit).
-
Purify the total RNA according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or HCV-specific primers.
-
-
Real-Time PCR:
-
Perform real-time PCR using HCV-specific primers and probes targeting a conserved region of the HCV genome (e.g., the 5' UTR).
-
Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative quantification of HCV RNA can be calculated using the ΔΔCt method.
-
Data Presentation
The antiviral efficacy of this compound is determined by calculating the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits HCV replication by 50%. The 50% cytotoxic concentration (CC50) should also be determined to assess the selectivity of the compound.
Table 1: Efficacy and Cytotoxicity of this compound in the HCV Replicon Assay
| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 15 | > 100 | > 6667 |
| Control Compound | - | - | - |
Table 2: Inhibition of HCV RNA Replication by this compound (qRT-PCR)
| This compound Concentration (nM) | Fold Change in HCV RNA (Normalized to Vehicle Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.45 |
| 100 | 0.10 |
| 1000 | 0.02 |
Visualizations
Caption: Mechanism of Action of this compound in the HCV Replicon Assay.
Caption: Experimental Workflow for the Cell-Based HCV Replication Assay.
References
- 1. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 11. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of Huh 7 cured cell line with high permissiveness for hepatitis C virus replication [jmi.fudan.edu.cn]
- 13. Viral Load Analysis of Hepatitis C Virus in Huh7.5 Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dnaconda.riken.jp [dnaconda.riken.jp]
- 15. Detection and Quantification of Hepatitis C Virus (HCV) by MultiCode-RTx Real-Time PCR Targeting the HCV 3′ Untranslated Region - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Real-Time PCR Assays for Hepatitis C Virus (HCV) RNA Quantitation Are Adequate for Clinical Management of Patients with Chronic HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSI-6206 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as RO-2433 or GS-331007, is a nucleoside analog that has been investigated for its antiviral properties. It is the deaminated derivative of PSI-6130, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Understanding the appropriate dosage and concentration of this compound is critical for designing robust and reproducible cell culture experiments to evaluate its efficacy and cytotoxicity. These application notes provide a summary of reported concentrations and detailed protocols for key in vitro assays.
Mechanism of Action
This compound is a prodrug that, in the context of HCV, is metabolized intracellularly to its active 5'-triphosphate form. This active metabolite acts as a competitive inhibitor of the viral NS5B polymerase, leading to chain termination and inhibition of viral RNA replication.[1][2] Notably, this compound itself does not exhibit significant inhibitory activity in HCV subgenomic replicon systems.[3][4] However, its triphosphate form is a potent inhibitor of RNA synthesis by the HCV polymerase.[4]
Data Presentation: Dosage and Concentration
The following tables summarize the reported concentrations of this compound used in various cell culture experiments.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Effective Concentration (EC50/EC90) | Citation(s) |
| Coxsackievirus B3 (CVB3) | HeLa | Cytopathic Effect (CPE) Assay | EC50: 34.6 µM | [4] |
| Coxsackievirus B3 (CVB3) | Vero | Virus Yield Reduction Assay | Effective at concentrations up to 125 µM | [4] |
| Hepatitis C Virus (HCV) | Huh-7 | Replicon Assay | EC90: >100 µM | [5] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Cytotoxic Concentration (CC50) | Citation(s) |
| HeLa | MTT Assay | > 1000 µM | [4] |
| Vero | MTT Assay | > 1000 µM | [4] |
Table 3: Concentrations for Specific Experimental Assays
| Assay Type | Virus | Cell Line | Concentration(s) Used | Citation(s) |
| Time-of-Addition Assay | CVB3 | HeLa | 125 µM | [4] |
| Virus Yield Reduction Assay | CVB3 | Vero | Up to 125 µM | [4] |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is used to determine the concentration of this compound that is toxic to cells, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Cells (e.g., HeLa, Vero)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium containing the same concentration of DMSO as the highest drug concentration as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value by non-linear regression analysis.
Antiviral Assay Protocol (Cytopathic Effect - CPE-based Assay)
This protocol is used to determine the effective concentration of this compound that inhibits virus-induced cell death.
Materials:
-
Host cells (e.g., HeLa)
-
Virus stock (e.g., CVB3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution
-
Solubilization solution
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described in the cytotoxicity protocol and incubate for 24 hours.
-
Compound and Virus Addition: Prepare serial dilutions of this compound. Add the diluted compound to the cells. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the positive control wells.
-
MTT Assay: Proceed with the MTT assay as described in the cytotoxicity protocol (steps 4-8) to quantify cell viability.
-
Data Analysis: Calculate the percentage of protection from CPE compared to the untreated virus-infected control and determine the EC50 value using non-linear regression analysis.
Virus Yield Reduction Assay Protocol
This protocol measures the effect of this compound on the production of infectious virus particles.
Materials:
-
Host cells (e.g., Vero)
-
Virus stock (e.g., CVB3)
-
This compound stock solution
-
24-well or 48-well cell culture plates
-
Media for virus titration (e.g., TCID50 assay)
Procedure:
-
Cell Seeding and Infection: Seed host cells in a multi-well plate and infect with the virus at a specific MOI (e.g., MOI = 1).
-
Compound Treatment: After virus adsorption, wash the cells and add fresh medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 24 hours (or a suitable time for one replication cycle) at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the virus titer in the collected supernatants using a standard titration method, such as the 50% Tissue Culture Infective Dose (TCID50) assay.
-
Data Analysis: Compare the virus titers from the this compound-treated wells to the untreated control to determine the fold-reduction in virus yield.
Visualizations
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of a potent hepatitis C virus polymerase inhibitor in the chimpanzee model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Combination of dasabuvir and this compound for the treatment of coxsackievirus B3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Anti-Hepatitis C Virus Activities of a Selected Series of Polymerase, Protease, and Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
recommended solvents for dissolving PSI-6206 for research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of PSI-6206, a key research chemical in antiviral drug development. This compound, also known as RO-2433 or GS-331007, is the deaminated derivative of PSI-6130 and a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] Proper dissolution and formulation are critical for accurate and reproducible experimental results in both in vitro and in vivo studies.
I. Solubility Data
This compound exhibits varying solubility in common laboratory solvents. The following table summarizes the quantitative solubility data for preparing stock solutions and experimental formulations. For hygroscopic solvents like DMSO, it is recommended to use a newly opened bottle to ensure accuracy.[1] If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[1]
| Solvent/Formulation | Solubility | Molar Concentration (Approx.) | Notes |
| For In Vitro Studies | |||
| Dimethyl Sulfoxide (DMSO) | ≥100 mg/mL[1][5] | ~384.29 mM[1] | Ultrasonic treatment may be needed.[1][5] |
| ~52 mg/mL | ~199.8 mM | ||
| 20 mg/mL[6] | ~76.86 mM | ||
| ≥13.1 mg/mL[2] | ~50.34 mM[2] | ||
| Ethanol (EtOH) | ≥24.15 mg/mL[2] | ~92.81 mM[2] | Requires sonication.[2] |
| ~24 mg/mL | ~92.2 mM | ||
| 25 mg/mL[6] | ~96.07 mM | ||
| Water | ≥48.7 mg/mL[2] | ~187.15 mM[2] | Requires sonication.[2] |
| ~52 mg/mL | ~199.8 mM | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[6] | ~38.43 mM | |
| N,N-Dimethylformamide (DMF) | 20 mg/mL[6] | ~76.86 mM | |
| For In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[1] | ≥ 9.61 mM[1] | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | ≥ 9.61 mM[1] | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | ≥ 9.61 mM[1] | Clear solution.[1] |
II. Experimental Protocols
A. Preparation of Stock Solutions for In Vitro Assays
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
B. Preparation of Formulations for In Vivo Studies
The following protocols describe the preparation of this compound formulations suitable for administration in animal models. The components should be added sequentially as described.
Protocol 1: PEG300 and Tween-80 Based Formulation
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of formulation):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.[1][3]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[1][3]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.[1][3] The final concentration of this compound will be 2.5 mg/mL.
Protocol 2: SBE-β-CD Based Formulation
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes
Procedure (for 1 mL of formulation):
-
Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[3]
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution and mix until clear.[1][3] The final concentration of this compound will be 2.5 mg/mL.
Protocol 3: Corn Oil-Based Formulation
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure (for 1 mL of formulation):
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of a 25 mg/mL this compound stock solution in DMSO to the corn oil and mix thoroughly until a clear solution is achieved.[1][3] The final concentration of this compound will be 2.5 mg/mL.
III. Visualizations
A. Experimental Workflow for Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for research purposes.
Caption: Workflow for this compound solution preparation.
B. Signaling Pathway and Mechanism of Action
This compound is a prodrug that is inactive in its initial form.[2][6] It requires intracellular phosphorylation to its active triphosphate form, RO-2433-TP. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[1][6]
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for PSI-6206 in High-Throughput Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a major global health concern, and the viral RNA-dependent RNA polymerase (RdRp), NS5B, remains a prime target for antiviral drug development. Nucleoside and nucleotide analogs are a crucial class of inhibitors that target the active site of NS5B, leading to chain termination of the nascent viral RNA. PSI-6206 (also known as RO2433 or GS-331007) is a uridine nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form, acts as an inhibitor of the HCV NS5B polymerase. While this compound itself demonstrates low potency in cell-based replicon assays, its active metabolite is a potent inhibitor of the viral polymerase. These application notes provide a framework for utilizing this compound and similar nucleoside analogs in high-throughput screening (HTS) campaigns to identify and characterize novel anti-HCV agents.
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. As a uridine nucleoside analog, it is taken up by hepatocytes and undergoes phosphorylation by host cell kinases to its active 5'-triphosphate form, this compound-TP (RO2433-TP). This active metabolite then competes with the natural nucleotide triphosphates for incorporation into the growing viral RNA chain by the HCV NS5B polymerase. Once incorporated, this compound-TP acts as a chain terminator, preventing further elongation of the viral RNA and thereby inhibiting viral replication. This compound is also known as the deaminated derivative of PSI-6130, a cytidine analog, and its formation can occur intracellularly from PSI-6130.[1]
HCV Replication and NS5B Inhibition Pathway
Caption: HCV replication cycle and the mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and its related compound, PSI-6130. This data is essential for designing screening concentrations and interpreting results.
| Compound | Assay Type | Cell Line/Enzyme | Target | Parameter | Value (µM) |
| This compound | HCV Replicon Assay | Huh-7 | HCV Replication | EC90 | >100 |
| PSI-6130 | HCV Replicon Assay | Huh-7 (Genotype 1b) | HCV Replication | EC50 | 0.51 |
| PSI-6130 | HCV Replicon Assay | Huh-7 (Genotype 1a) | HCV Replication | EC50 | 0.30 |
| PSI-6130-TP | In vitro Polymerase Assay | HCV NS5B (Replicase) | RNA Synthesis | IC50 | 0.34 |
| PSI-6130-TP | In vitro Polymerase Assay | HCV NS5B (Con1) | RNA Synthesis | IC50 | 0.13 |
| PSI-6130-TP | In vitro Polymerase Assay | HCV NS5B (Con1) | RNA Synthesis | Ki | 0.023 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
High-throughput screening for HCV NS5B inhibitors can be performed using two main approaches: cell-based HCV replicon assays and biochemical in vitro polymerase assays.
Protocol 1: Cell-Based HCV Replicon Assay for High-Throughput Screening
This protocol describes a luciferase-based assay in a 384-well format to measure the inhibition of HCV replication in a stable replicon cell line.
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., Genotype 1b or 2a).
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.
-
Test compounds (including this compound as a reference) serially diluted in Dimethyl Sulfoxide (DMSO).
-
Positive control (e.g., a known potent HCV inhibitor like Sofosbuvir or a combination of inhibitors).
-
Negative control (DMSO vehicle).
-
384-well white, solid-bottom microplates.
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., Calcein AM).
-
Luminometer and Fluorometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate overnight at 37°C with 5% CO₂.
-
Compound Addition:
-
Prepare a 10-point serial dilution of the test compounds in DMSO. A typical concentration range for primary screening would be from low nanomolar to high micromolar (e.g., 2.3 nM to 44 µM).[2]
-
Using an automated liquid handler, add a small volume (e.g., 0.4 µL) of the diluted compounds to the corresponding wells.[2] The final DMSO concentration should be kept low (e.g., <0.5%) to minimize solvent toxicity.
-
Include wells with positive and negative controls on each plate.
-
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
Multiplexed Assay Reading:
-
Cytotoxicity Assay: Add the cytotoxicity reagent (e.g., Calcein AM) to all wells and incubate as per the manufacturer's instructions. Measure fluorescence to determine cell viability (CC₅₀).
-
Luciferase Assay: Add the luciferase assay reagent to all wells. Measure luminescence to determine the level of HCV replicon replication (EC₅₀).[2]
-
-
Data Analysis:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the normalized data against the compound concentrations and fit to a four-parameter non-linear regression model to determine the EC₅₀ (for antiviral activity) and CC₅₀ (for cytotoxicity) values.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀) to assess the therapeutic window of the compounds.
-
Protocol 2: In Vitro HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay
This protocol outlines a biochemical assay to directly measure the inhibitory effect of compounds on the enzymatic activity of purified HCV NS5B polymerase. This can be adapted to a high-throughput format using non-isotopic detection methods.
Materials:
-
Purified, recombinant HCV NS5B polymerase (e.g., a C-terminally truncated, soluble form).
-
RNA template/primer (e.g., poly(rA)/oligo(dT) or a biotinylated RNA template).
-
Ribonucleotide triphosphate (rNTP) mix (ATP, CTP, GTP, UTP).
-
Labeled UTP (e.g., Biotin-UTP for non-radioactive detection or [³H]-UTP for radioactive detection).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 5% DMSO).
-
Test compounds (including the triphosphate form of this compound if available) serially diluted in DMSO.
-
Streptavidin-coated plates (for biotin-based detection).
-
Detection reagent (e.g., Streptavidin-conjugated alkaline phosphatase or horseradish peroxidase).
-
Substrate for the detection enzyme.
-
Plate reader (colorimetric, fluorescent, or scintillation counter).
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the assay buffer, RNA template/primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified NS5B polymerase to initiate the reaction. The final enzyme concentration should be in the low nanomolar range (e.g., 2-10 nM).
-
NTP Addition: Start the polymerization reaction by adding the rNTP mix containing the labeled UTP.
-
Incubation: Incubate the reaction at room temperature or 30°C for a defined period (e.g., 90-120 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding EDTA.
-
For Biotin-based detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated RNA product. Wash the plate to remove unincorporated nucleotides. Add the detection reagent and substrate, and measure the signal.
-
For Radioactive detection: Precipitate the RNA product and collect it on a filter plate. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to determine the IC₅₀ value.
-
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign to discover novel HCV NS5B inhibitors.
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for the Combination Use of PSI-6206 with Other Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206 is a potent nucleoside analog inhibitor of the RNA-dependent RNA polymerase (RdRp) enzyme, a critical component in the replication machinery of several RNA viruses. Initially developed for the treatment of Hepatitis C Virus (HCV), its mechanism of action holds promise for broader antiviral applications. This document provides detailed application notes and protocols for the use of this compound in combination with other antiviral agents, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
The primary rationale for combination therapy is to enhance antiviral efficacy, reduce the emergence of drug-resistant viral variants, and potentially lower the required doses of individual agents, thereby minimizing toxicity. The data and protocols presented herein are intended to guide researchers in the design and execution of in vitro studies to evaluate the synergistic, additive, or antagonistic effects of this compound when combined with other antiviral compounds.
Data Presentation: In Vitro Antiviral Activity and Synergy
The following tables summarize the in vitro antiviral activity and synergistic effects of this compound and its prodrug, sofosbuvir, in combination with other antiviral agents against various viruses.
Table 1: Antiviral Activity of this compound and Dasabuvir against Coxsackievirus B3 (CVB3)
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | CVB3 | HeLa | 34.6 | >1000 | >28.9 |
| Dasabuvir | CVB3 | HeLa | 0.73 | >1000 | >1369 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Table 2: Synergy Analysis of this compound and Dasabuvir against Coxsackievirus B3 (CVB3)
| Drug Combination | Target Virus | Cell Line | Method of Analysis | Interaction | Synergy Volume (µM²%) |
| This compound + Dasabuvir | CVB3 | HeLa | MacSynergy II (Bliss Independence) | Strong Synergy | >100 |
A synergy volume greater than 100 is considered strong synergy.
Table 3: In Vitro Antiviral Activity of Sofosbuvir and Ribavirin against Hepatitis E Virus (HEV)
| Drug Combination | Target Virus | Assay System | Interaction |
| Sofosbuvir + Ribavirin | HEV (genotype 3) | Subgenomic replicon system | Additive |
Table 4: In Vitro Synergy of Interferon-alpha and Ribavirin against HCV Surrogates
| Drug Combination | Target Viruses | Method of Analysis | Interaction |
| Interferon-alpha + Ribavirin | Bovine viral diarrhea virus (BVDV), Yellow fever virus (YFV) | Not specified | Synergy |
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of each antiviral agent is crucial for interpreting combination studies. The following diagrams illustrate the key signaling pathways targeted by this compound, interferon, and the mechanism of action of ribavirin.
Mechanism of this compound as an NS5B polymerase inhibitor.
Interferon's antiviral signaling through the JAK-STAT pathway.
The diverse antiviral mechanisms of Ribavirin.
Experimental Protocols
Protocol 1: In Vitro Antiviral Synergy Assessment using Checkerboard Assay
This protocol outlines a general method for assessing the synergistic, additive, or antagonistic effects of this compound in combination with another antiviral agent using a checkerboard dilution method.
1. Materials:
-
This compound and other antiviral agent(s) of interest.
-
Appropriate host cell line for the target virus (e.g., HeLa cells for CVB3, Huh-7 cells for HCV).
-
Cell culture medium and supplements.
-
Target virus stock with a known titer.
-
96-well cell culture plates.
-
Reagents for assessing cell viability (e.g., MTT, MTS) or viral replication (e.g., luciferase reporter assay, quantitative PCR).
-
Synergy analysis software (e.g., MacSynergy II, CompuSyn).
2. Experimental Workflow:
Workflow for assessing antiviral synergy using a checkerboard assay.
3. Detailed Steps:
-
Drug Preparation: Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug in cell culture medium.
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will result in a confluent monolayer at the time of infection.
-
Drug Addition (Checkerboard Format):
-
Add the serially diluted this compound along the x-axis of the 96-well plate.
-
Add the serially diluted combination drug along the y-axis of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone and untreated control wells.
-
-
Viral Infection: Infect the cells with the target virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for viral replication. The incubation period will depend on the virus and the assay endpoint.
-
Endpoint Measurement:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or quantify cell viability using assays like MTT or MTS.
-
Reporter Gene Assay: If using a reporter virus (e.g., luciferase-expressing), lyse the cells and measure the reporter activity.
-
Quantitative PCR (qPCR): Extract viral RNA from the cell supernatant or cell lysate and quantify the viral load.
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each drug concentration and combination.
-
Input the data into a synergy analysis software program. The software will calculate synergy scores or combination indices based on mathematical models such as the Bliss independence or Loewe additivity model.
-
Interpret the results:
-
Synergy: The combined effect is greater than the sum of the individual effects.
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the sum of the individual effects.
-
-
Protocol 2: HCV Replicon Assay for Antiviral Activity
This protocol describes the use of a stable HCV replicon cell line to assess the antiviral activity of this compound and combination agents. HCV replicons are self-replicating subgenomic HCV RNAs that allow for the study of viral replication in a BSL-2 laboratory setting.[1]
1. Materials:
-
HCV replicon cell line (e.g., Huh-7 cells harboring a subgenomic HCV replicon with a reporter gene like luciferase).
-
Cell culture medium and supplements (including a selection antibiotic like G418 to maintain the replicon).
-
This compound and other antiviral agents.
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
2. Experimental Workflow:
Workflow for assessing antiviral activity using an HCV replicon assay.
3. Detailed Steps:
-
Cell Seeding: Seed the HCV replicon cells in 96-well plates in a medium without the selection antibiotic.
-
Drug Addition: After the cells have attached, add serial dilutions of this compound and/or the combination drug to the wells.
-
Incubation: Incubate the plates for 72 hours to allow for HCV replication and the effect of the antiviral agents to manifest.
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control wells.
-
Calculate the percent inhibition of HCV replication for each drug concentration.
-
Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the EC₅₀ value.
-
Conclusion
The combination of this compound with other antiviral agents represents a promising strategy for the treatment of various viral infections. The data and protocols provided in this document offer a framework for the in vitro evaluation of such combinations. The synergistic interaction observed between this compound and dasabuvir against CVB3 highlights the potential for combining drugs with different mechanisms of action targeting the same viral enzyme. Furthermore, the clinical success of sofosbuvir-based combination therapies for HCV underscores the translational potential of these preclinical investigations. Researchers are encouraged to adapt and optimize these protocols for their specific viral targets and compound combinations to further explore the therapeutic potential of this compound.
References
Application Notes and Protocols for In Vivo Efficacy Testing of PSI-6206
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206 is a potent and selective inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), a critical enzyme for viral replication. As a uridine nucleotide analog, it acts as a chain terminator, halting the synthesis of the viral RNA genome. Due to its mechanism of action, this compound and its prodrugs, such as PSI-7977 (sofosbuvir), have been a central focus of HCV drug development. These application notes provide a comprehensive overview of the available in vivo animal models for evaluating the efficacy of this compound and detailed protocols for conducting such studies.
The primary challenge in the in vivo evaluation of anti-HCV agents is the narrow host range of the virus, which naturally infects only humans and chimpanzees. This has necessitated the development of specialized animal models that can recapitulate key aspects of HCV infection and serve as platforms for preclinical drug testing. The most relevant models for efficacy studies of NS5B inhibitors like this compound are the chimpanzee model and various humanized mouse models.
Mechanism of Action of this compound
This compound is a 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside analog. For its antiviral activity, it must be converted intracellularly to its active triphosphate form. This active metabolite then competes with the natural uridine triphosphate for incorporation into the nascent HCV RNA strand by the NS5B polymerase. Once incorporated, the 2'-C-methyl group sterically hinders the addition of the next nucleotide, leading to premature chain termination and inhibition of viral replication.
Caption: Mechanism of action of this compound.
Recommended In Vivo Animal Models
The selection of an appropriate animal model is critical for obtaining meaningful efficacy data for anti-HCV compounds. The following models are the most relevant for testing this compound.
Chimpanzee Model
The chimpanzee (Pan troglodytes) is the only non-human primate that is fully susceptible to HCV infection and develops a course of infection and liver pathology similar to humans.[1] Due to ethical considerations and high costs, their use is now severely restricted but they have been instrumental in the preclinical development of many anti-HCV drugs.
Application: The chimpanzee model is considered the gold standard for evaluating the in vivo antiviral efficacy and resistance profile of direct-acting antivirals (DAAs) against HCV.
Humanized Mouse Models
To overcome the limitations of the chimpanzee model, various mouse models with "humanized" livers have been developed. These models are created by transplanting human hepatocytes into immunodeficient mice, allowing for robust HCV infection and replication.
-
TK-NOG Mice: This model utilizes NOG mice expressing a herpes simplex virus thymidine kinase (TK) transgene in the liver. Administration of ganciclovir selectively ablates the mouse hepatocytes, creating space for the engraftment and repopulation of transplanted human hepatocytes. This model supports high levels of HCV replication and is suitable for efficacy testing of antiviral compounds.
Application: Humanized mouse models, particularly the TK-NOG model, are valuable for screening and evaluating the efficacy of anti-HCV compounds like this compound in a small animal model. They allow for studies on viral load reduction, dose-response relationships, and preliminary safety assessments.
Quantitative Efficacy Data
The following table summarizes representative efficacy data for NS5B inhibitors in the recommended animal models. While specific data for this compound in chimpanzees is not publicly available, data for a similar non-nucleoside NS5B inhibitor (A-837093) is included as a reference to demonstrate the expected level of efficacy in this model. For the humanized mouse model, details of a study with the prodrug of this compound, PSI-7977 (sofosbuvir), are provided.
| Animal Model | Compound | Dose and Administration | Duration of Treatment | Key Efficacy Endpoint | Result | Reference |
| Chimpanzee (Pan troglodytes) | A-837093 (Non-nucleoside NS5B inhibitor) | 30 mg/kg, oral, twice daily | 14 days | Maximum reduction in plasma HCV RNA | 1.4 - 2.5 log10 copies/mL | |
| Humanized TK-NOG Mouse | PSI-7977 (Sofosbuvir) | 44 mg/kg/day, oral | 14 days | Plasma Alanine Aminotransferase (ALT) levels | Maintained below the upper limit of normal | |
| Humanized TK-NOG Mouse | PSI-7977 (Sofosbuvir) | 440 mg/kg/day, oral | 14 days | Plasma Alanine Aminotransferase (ALT) levels | Maintained below the upper limit of normal |
Note: The study with PSI-7977 in TK-NOG mice focused on safety as indicated by normal ALT levels. While direct viral load reduction data from this specific study is not available in the public domain, the maintenance of normal liver enzyme levels in the presence of the drug suggests good tolerance and likely effective viral suppression.
Experimental Protocols
Detailed methodologies for conducting efficacy studies of this compound in the recommended animal models are provided below.
Protocol 1: Efficacy of this compound in the HCV-Infected Chimpanzee Model
This protocol is based on a representative study design for an NS5B inhibitor in chimpanzees.
Objective: To evaluate the antiviral efficacy and resistance profile of this compound in chimpanzees chronically infected with HCV.
Animals: Adult chimpanzees (Pan troglodytes) chronically infected with a known genotype of HCV (e.g., genotype 1a or 1b). Animals should be housed in BSL-3 facilities in accordance with institutional and national guidelines for animal care.
Experimental Workflow:
Caption: Experimental workflow for chimpanzee efficacy study.
Materials:
-
This compound (formulated for oral administration)
-
HCV-infected chimpanzees
-
Equipment for blood collection and processing
-
Reagents and equipment for HCV RNA quantification (qRT-PCR)
-
Reagents and equipment for sequencing of the HCV NS5B gene
Procedure:
-
Pre-treatment Phase (2-4 weeks):
-
Monitor baseline plasma HCV RNA levels at least twice to establish a stable baseline.
-
Collect baseline blood samples for complete blood count, serum chemistry, and liver function tests (ALT, AST).
-
Obtain a baseline plasma sample for sequencing the NS5B region of the HCV genome.
-
-
Treatment Phase (14-28 days):
-
Administer this compound orally at the desired dose (e.g., once or twice daily).
-
Collect blood samples at frequent intervals (e.g., daily for the first few days, then twice weekly) for HCV RNA quantification to monitor the kinetics of viral decline.
-
Monitor the animals daily for any clinical signs of toxicity.
-
-
Post-treatment Phase (4-8 weeks):
-
Continue to monitor plasma HCV RNA levels to assess for viral rebound.
-
Collect blood samples for safety assessments.
-
If viral rebound occurs, collect plasma samples for sequencing of the NS5B gene to identify potential resistance mutations.
-
Efficacy Endpoints:
-
Primary: Change in plasma HCV RNA levels from baseline.
-
Secondary:
-
Proportion of animals with undetectable HCV RNA at the end of treatment.
-
Emergence of resistance-associated mutations in the HCV NS5B gene.
-
Safety Endpoints:
-
Clinical observations.
-
Changes in hematology and serum chemistry parameters.
Protocol 2: Efficacy of this compound in the HCV-Infected Humanized TK-NOG Mouse Model
Objective: To evaluate the antiviral efficacy of this compound in a small animal model of HCV infection.
Animals: TK-NOG mice with humanized livers, confirmed to have stable human hepatocyte engraftment and sustained HCV viremia.
Experimental Workflow:
Caption: Experimental workflow for humanized mouse efficacy study.
Materials:
-
This compound (formulated for oral gavage)
-
Vehicle control
-
HCV-infected humanized TK-NOG mice
-
Equipment for blood collection (e.g., retro-orbital or tail vein)
-
Reagents and equipment for HCV RNA quantification (qRT-PCR)
-
Reagents and equipment for liver function tests (e.g., plasma ALT)
Procedure:
-
Model Generation and Infection:
-
Generate TK-NOG mice with humanized livers by transplanting human hepatocytes.
-
Infect the mice with a high-titer HCV stock (e.g., cell culture-derived HCV or patient serum).
-
Monitor plasma HCV RNA levels until a stable viremia is established (typically 4-8 weeks post-infection).
-
-
Treatment:
-
Randomize mice with stable viremia into treatment and vehicle control groups (n=5-10 mice per group).
-
Administer this compound by oral gavage once or twice daily for 14-28 days. The vehicle control group receives the formulation vehicle.
-
Collect blood samples at regular intervals (e.g., weekly) to monitor plasma HCV RNA levels and ALT levels.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples and liver tissue.
-
Quantify HCV RNA levels in plasma and liver tissue.
-
Measure plasma ALT levels.
-
Perform histological analysis of liver tissue to assess for any drug-related toxicity.
-
Efficacy Endpoints:
-
Primary: Fold-change in plasma HCV RNA levels compared to the vehicle control group.
-
Secondary:
-
HCV RNA levels in the liver.
-
Changes in plasma ALT levels as an indicator of liver inflammation.
-
Conclusion
The chimpanzee and humanized mouse models provide valuable platforms for the in vivo evaluation of the efficacy of this compound against Hepatitis C Virus. The choice of model will depend on the specific research question, with humanized mice being more suitable for initial screening and dose-ranging studies, while the chimpanzee model provides the most physiologically relevant data before advancing to human clinical trials. The protocols outlined in these application notes provide a framework for conducting robust preclinical efficacy studies for this important class of antiviral compounds.
References
Application Notes and Protocols for Measuring PSI-6206 Antiviral Activity Using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206 is a nucleoside analog inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of the Hepatitis C Virus (HCV), known as non-structural protein 5B (NS5B).[1][2] As a prodrug, this compound is metabolized within the host cell to its active triphosphate form.[1] This active metabolite mimics natural nucleotides and, upon incorporation into the nascent viral RNA chain by the NS5B polymerase, leads to chain termination, thereby halting viral replication.[1][2] Quantitative real-time reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for quantifying the reduction in HCV RNA levels in response to treatment with this compound, making it an essential tool for evaluating its antiviral efficacy.
These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound against HCV using a combination of cell-based assays and qRT-PCR. The protocols cover the determination of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to establish the selectivity index (SI) of the compound.
Mechanism of Action of this compound
This compound is a uridine nucleoside analog that, upon entering a hepatocyte, undergoes a series of phosphorylation steps to become an active triphosphate analog. This active form competes with natural ribonucleoside triphosphates for incorporation into the growing HCV RNA strand by the viral NS5B polymerase. The incorporation of the this compound triphosphate analog into the viral RNA chain prevents further elongation, thus terminating viral RNA replication.[1][2]
Experimental Protocols
Cell Culture and HCV Replicon System
The evaluation of this compound is typically performed using human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5, Huh7-Lunet), which are highly permissive for HCV replication.[3][4] These cells can be used in conjunction with subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cytoplasm of the host cell and contain the HCV non-structural proteins, including the NS5B polymerase, but lack the structural proteins, rendering them non-infectious.[4][5]
Recommended Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b). These replicons often contain a reporter gene, such as firefly luciferase, for rapid preliminary screening, and a selectable marker, like neomycin phosphotransferase, for the maintenance of stable cell lines.[5]
Culture Conditions:
-
Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.
-
Selection Agent: For stable replicon cell lines, include G418 (neomycin) at an appropriate concentration (e.g., 250-500 µg/mL) to maintain the replicon.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
Antiviral Activity Assay (EC50 Determination)
This protocol outlines the steps to determine the concentration of this compound that inhibits HCV RNA replication by 50%.
Materials:
-
Huh-7 cells with a stable HCV replicon.
-
Complete culture medium (with and without G418).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
RNA extraction kit.
-
qRT-PCR reagents (including reverse transcriptase, primers, and probe).
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium without G418. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a "no drug" (vehicle control) and "no cells" (background control) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform a one-step qRT-PCR to quantify the HCV RNA levels. The reaction should be performed in triplicate for each sample.
qRT-PCR Primers and Probe for HCV 5' UTR:
-
Forward Primer: 5'-CGGGAGAGCCATAGTGG-3'[6]
-
Reverse Primer: 5'-AGTACCACAAGGCCTTT-3'[6]
-
Probe: 5'-/56-FAM/CTGCGGAACCGGTGAGTACAC/3IABlkFC-3'[6]
Thermocycling Conditions (Example):
-
Reverse Transcription: 50°C for 30 minutes.
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
95°C for 15 seconds.
-
60°C for 60 seconds.
-
-
Data Analysis:
-
Normalize the HCV RNA levels to an internal control (e.g., GAPDH) to account for variations in cell number.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression model to determine the EC50 value.
-
References
- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 6. HCV production and quantification [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of PSI-6206 in Replicon Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpectedly low efficacy of PSI-6206 in Hepatitis C Virus (HCV) replicon assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HCV replication?
A1: this compound (also known as RO-2433) is a uridine nucleoside analog. It is the deaminated derivative of PSI-6130. To become active, this compound must be converted within the host cell to its triphosphate form, this compound-TP. This active metabolite then acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. By mimicking the natural uridine triphosphate, it gets incorporated into the growing viral RNA chain and terminates its elongation.
Q2: I am observing a much higher EC50 value for this compound than expected. What are the potential primary causes?
A2: Higher than expected EC50 values for this compound can stem from several factors, broadly categorized as issues with the compound, the cell culture system, the replicon itself, or the assay methodology. Specific areas to investigate include:
-
Compound Integrity and Activity:
-
Inefficient intracellular phosphorylation to the active triphosphate form.
-
Degradation of the compound during storage or in the experimental setup.
-
-
Cellular Factors:
-
Replicon and Viral Genotype:
-
The presence of resistance-associated substitutions (RASs) in the NS5B polymerase gene of the replicon, most notably the S282T mutation.
-
The inherent sensitivity of the specific HCV genotype or sub-genotype used in the replicon to this compound.
-
-
Assay Protocol and Readout:
-
Inaccurate compound concentration due to errors in serial dilutions.
-
Issues with the reporter system (e.g., luciferase) or the method of quantifying HCV RNA (e.g., RT-qPCR).
-
Interference from components in the cell culture medium.[3]
-
Troubleshooting Guide
Issue 1: Suboptimal Compound Activity
Q1.1: How can I be sure that my this compound is active and being properly activated within the cells?
A1.1: The antiviral activity of this compound is entirely dependent on its conversion to the active triphosphate form.
-
Phosphorylation Efficiency: The initial phosphorylation of this compound to its monophosphate form can be inefficient in some cellular environments.[3] Consider using a phosphoramidate prodrug approach if direct delivery of the monophosphate is necessary for your experimental goals.
-
Compound Quality and Storage: Ensure that the compound has been stored correctly, typically at -20°C or -80°C, to prevent degradation.[4] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
Control Compounds: Always include a positive control compound with a well-characterized EC50 in your assay to validate that the assay system is performing as expected.
Issue 2: Cell Culture and Replicon System Variability
Q2.1: My Huh-7 cells are growing well, but I'm still seeing low this compound efficacy. Could the cells be the problem?
A2.1: Yes, the specific characteristics of your Huh-7 cells are critical for robust replicon assay results.
-
Cell Line Permissiveness: Different subclones of Huh-7 cells (e.g., Huh-7, Huh-7.5, Huh-7 Lunet) exhibit varying levels of permissiveness to HCV replication.[3] It is crucial to use a highly permissive cell line for your specific replicon.
-
Cell Passage Number: The passage number of Huh-7 cells can significantly impact HCV replication efficiency. It is recommended to use cells at a low passage number, ideally below 20-25, to ensure consistent results.[1][2]
-
Cell Health and Density: Ensure cells are healthy and in the exponential growth phase at the time of the experiment. Overly confluent or stressed cells will have reduced metabolic activity, which can affect both viral replication and the phosphorylation of this compound. Seed cells at an optimal density to avoid confluency during the assay period.
Q2.2: Could the specific HCV replicon I'm using be the reason for the low efficacy of this compound?
A2.2: Absolutely. The genetic makeup of the replicon is a key determinant of drug sensitivity.
-
HCV Genotype and Subtype: The potency of antiviral compounds can vary between different HCV genotypes and subtypes. Ensure you are comparing your results to literature values for the same genotype.
-
Resistance-Associated Substitutions (RASs): The presence of mutations in the NS5B polymerase gene can confer resistance to nucleoside inhibitors. The most well-characterized resistance mutation for this class of inhibitors is the S282T substitution. While it typically confers only a moderate level of resistance, its presence can lead to a noticeable increase in the EC50 value.[5] It is advisable to sequence the NS5B region of your replicon to check for this and other potential RASs.
Issue 3: Assay Protocol and Data Analysis
Q3.1: I've checked my compound and cells, but the problem persists. What aspects of my assay protocol should I review?
A3.1: Careful execution of the assay protocol is essential for reliable data.
-
Compound Dilution and Treatment: Double-check all calculations for your serial dilutions. Ensure that the final DMSO concentration is consistent across all wells and is not at a level that affects cell viability or HCV replication.
-
Incubation Time: The standard incubation time for replicon assays is typically 48 to 72 hours. Shorter incubation times may not allow for the full effect of the compound to be observed.
-
Readout Method: Both luciferase-based assays and RT-qPCR are commonly used to quantify HCV replication. While generally well-correlated, discrepancies can arise.[6] If using a luciferase reporter, ensure the signal is within the linear range of your detection instrument. For RT-qPCR, confirm the efficiency of your primers and the integrity of your RNA samples.
Q3.2: How should I analyze my data to ensure an accurate EC50 determination?
A3.2: Proper data analysis is critical for interpreting your results.
-
Normalization: Normalize your data to both a negative control (vehicle-treated cells, representing 0% inhibition) and a positive control (a high concentration of a potent inhibitor or mock-infected cells, representing 100% inhibition).[3]
-
Curve Fitting: Use a non-linear regression model with a variable slope (four-parameter logistic regression) to fit your dose-response data and calculate the EC50 value.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds Against HCV Genotypes
| Compound | HCV Genotype | Replicon System | EC50 / EC90 (µM) | Reference |
| This compound | Genotype 1b | Subgenomic Replicon | EC90 > 100 | [4] |
| PSI-6130 | Genotype 1b | Subgenomic Replicon | Not specified | [7] |
| PSI-7977 (Prodrug of this compound active form) | Genotype 1a | Subgenomic Replicon | EC50 increase with S282T: 13-fold | [8] |
| PSI-7977 (Prodrug of this compound active form) | Genotype 1b | Subgenomic Replicon | EC50 increase with S282T: 7.8-fold | [8] |
Note: Data for this compound is limited. PSI-7977 is a prodrug of the active triphosphate of this compound and can be used as a reference.
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
-
Cell Seeding:
-
Culture a highly permissive Huh-7 cell line (e.g., Huh-7 Lunet) in DMEM supplemented with 10% FBS, non-essential amino acids, penicillin, and streptomycin.
-
Seed the cells in 96-well plates at a density that will ensure they are in the exponential growth phase and do not become confluent during the 72-hour assay period.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add the medium containing the serially diluted compound. Include wells with vehicle (DMSO) only as a negative control and a known potent HCV inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification of HCV Replication:
-
For Luciferase Reporter Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For RT-qPCR: Extract total RNA from the cells and perform a one-step quantitative RT-PCR to determine the levels of HCV RNA. Normalize the HCV RNA levels to a housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the compound concentration and use non-linear regression to calculate the EC50 value.
-
Mandatory Visualizations
Diagram 1: Metabolic Activation and Mechanism of Action of this compound
Caption: Metabolic activation pathway of this compound and its mechanism of action.
Diagram 2: Troubleshooting Workflow for Low this compound Efficacy
References
- 1. Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research [cytion.com]
- 2. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. General Catalytic Deficiency of Hepatitis C Virus RNA Polymerase with an S282T Mutation and Mutually Exclusive Resistance towards 2′-Modified Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The Hepatitis C Virus Replicon Presents a Higher Barrier to Resistance to Nucleoside Analogs than to Nonnucleoside Polymerase or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
addressing PSI-6206 solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility challenges with PSI-6206 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is soluble in various organic solvents and aqueous solutions. Its solubility is highly dependent on the solvent and pH. In organic solvents, it is readily soluble in DMSO (up to 100 mg/mL with ultrasonication) and ethanol (up to 25 mg/mL)[1][2]. In aqueous solutions, its solubility in PBS (pH 7.2) is approximately 10 mg/mL[1].
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What should I do?
This is a common issue when a compound is first dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer. To avoid precipitation, it is crucial to use co-solvents. Several protocols recommend the use of co-solvents such as PEG300, Tween-80, or SBE-β-CD to improve the solubility and stability of this compound in aqueous formulations[3][4]. It is recommended to first prepare a clear stock solution in an appropriate organic solvent and then add the co-solvents sequentially before the final dilution in the aqueous buffer[3][4].
Q3: What are the recommended storage conditions for this compound solutions?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[3]. Stock solutions in solvents like DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year[3]. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use. For in vivo experiments, it is recommended to prepare fresh working solutions on the same day of use[3].
Q4: Can I dissolve this compound directly in water?
While some sources indicate solubility in water, dissolving this compound directly in aqueous buffers can be challenging and may lead to incomplete dissolution or precipitation, especially at higher concentrations. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the desired aqueous medium, preferably with the aid of co-solvents[3][4].
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound is "crashing out" of the solution due to poor aqueous solubility. | Use a formulation with co-solvents. A common approach is to first dissolve this compound in DMSO and then add PEG300 and Tween-80 before the final addition of saline or buffer. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution[3][4]. |
| Cloudy or hazy solution | Incomplete dissolution of this compound. | Gentle heating and/or sonication can aid in the dissolution of this compound[3]. Ensure that the initial stock solution in the organic solvent is completely clear before proceeding with further dilutions. |
| Phase separation | The formulation components are not miscible. | Ensure thorough mixing after the addition of each solvent. Follow the recommended order of solvent addition as specified in the protocols[3][4]. |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment, especially for in vivo studies[3]. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[2][3] | ~384.29 mM[3] | Ultrasonic assistance may be needed. Use of newly opened, hygroscopic DMSO is recommended[3]. |
| Ethanol | 25 mg/mL[1] | ~96.07 mM | |
| PBS (pH 7.2) | 10 mg/mL[1] | ~38.43 mM | |
| Formulation 1 | ≥ 2.5 mg/mL[3][4] | ≥ 9.61 mM[3][4] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution[3][4]. |
| Formulation 2 | ≥ 2.5 mg/mL[3][4] | ≥ 9.61 mM[3][4] | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution[3][4]. |
| Formulation 3 | ≥ 2.5 mg/mL[3] | ≥ 9.61 mM[3] | 10% DMSO, 90% Corn Oil. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vitro Aqueous Assays
This protocol describes the preparation of a this compound working solution using co-solvents to enhance aqueous solubility.
Caption: Workflow for preparing an aqueous solution of this compound.
Protocol 2: Troubleshooting Precipitation Issues
This workflow outlines the steps to take when precipitation is observed.
Caption: Troubleshooting guide for this compound precipitation.
References
Technical Support Center: Optimizing PSI-6206 Stability in Experimental Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use and stability of PSI-6206 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as RO2433 or GS-331007, is the deaminated derivative of PSI-6130, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] this compound itself demonstrates minimal to no direct antiviral activity in HCV replicon systems.[2] Its activity is dependent on intracellular phosphorylation to its 5'-triphosphate form, this compound-TP (also referred to as RO2433-TP).[3][4] This active metabolite acts as a competitive inhibitor of the HCV RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral replication.[3][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, it is stable for at least four years.[2]
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] It is recommended to prepare a concentrated stock solution in one of these solvents. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: Can I prepare aqueous solutions of this compound?
A4: Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, such as PBS (pH 7.2).[2] However, it is not recommended to store aqueous solutions for more than one day.[2] For biological experiments, it is advised to make fresh dilutions from a concentrated stock solution into your aqueous experimental buffer immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in HCV replicon assays. | Degradation of this compound in working solutions. | - Prepare fresh dilutions of this compound in your cell culture medium or assay buffer immediately before each experiment. - Avoid prolonged storage of aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[2] - Ensure the pH of your experimental buffer is near neutral (pH 7.2), as extreme pH conditions can promote hydrolysis of nucleoside analogs. |
| Inefficient intracellular conversion to the active triphosphate form. | - Confirm that the cell line used in your assay has the necessary cellular kinases for the phosphorylation of this compound's precursor's monophosphate. The metabolic activation involves cellular enzymes like UMP-CMP kinase and nucleoside diphosphate kinase.[3] - Cell passage number and health can affect metabolic activity. Use cells at a consistent and low passage number. | |
| Precipitation of this compound in aqueous media. | - Verify the final concentration of this compound in your assay does not exceed its aqueous solubility. - When diluting from a DMSO stock, ensure the final concentration of DMSO is low (typically <0.5%) to prevent solvent-induced precipitation and cellular toxicity. | |
| Variability between experimental replicates. | Inconsistent handling of this compound solutions. | - Ensure thorough mixing of stock solutions before making dilutions. - Use calibrated pipettes for accurate and consistent dispensing of the compound. |
| Cell-based factors. | - Variations in cell density, passage number, and overall cell health can lead to inconsistent results in replicon assays.[6] Standardize your cell culture and seeding procedures. | |
| Complete loss of activity. | Significant degradation of this compound stock solution. | - If the stock solution has been stored improperly (e.g., at room temperature for an extended period, subjected to multiple freeze-thaw cycles), it may have degraded. Prepare a fresh stock solution from the crystalline solid. - Verify the purity and integrity of your this compound solid material. |
| Incorrect compound used. | - Confirm the identity of the compound. This compound itself is inactive; its antiviral effect relies on intracellular metabolism. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [2] |
| Ethanol | 25 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| PBS (pH 7.2) | 10 mg/mL | [2] |
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C | 1 year | [1] |
| Stock Solution in DMSO | -80°C | 2 years | [1] |
| Aqueous Solution | 4°C | Not recommended for more than 1 day | [2] |
Experimental Protocols
Key Experiment: HCV Replicon Assay (Luciferase-Based)
This protocol is a generalized procedure for assessing the anti-HCV activity of this compound using a luciferase-based replicon assay.
1. Cell Culture and Seeding:
- Culture Huh-7 cells harboring an HCV subgenomic replicon expressing a luciferase reporter gene (e.g., Renilla or Firefly luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Trypsinize and seed the cells into 96-well plates at a density that will result in a sub-confluent monolayer at the end of the assay.
2. Compound Preparation and Treatment:
- Prepare a serial dilution of this compound in DMSO.
- Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
- Remove the culture medium from the seeded plates and add the medium containing the different concentrations of this compound. Include appropriate controls: vehicle control (medium with DMSO) and a positive control (a known HCV inhibitor).
3. Incubation:
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
4. Luciferase Assay:
- After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
- Add the luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer.
5. Data Analysis:
- Calculate the percentage of inhibition of HCV replication for each concentration of this compound compared to the vehicle control.
- Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
6. (Optional) Cytotoxicity Assay:
- In parallel, assess the cytotoxicity of this compound on the host cells using a standard method such as an MTS or CellTiter-Glo assay to determine the CC50 value (the concentration at which 50% of cell viability is lost).
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic diversity of the hepatitis C virus: Impact and issues in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Selection for PSI-6206 Resistance Mutations
This technical support center provides guidance for researchers on selecting for PSI-6206 resistance mutations in vitro. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit HCV replication?
This compound, also known as β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine, is the deaminated derivative of the potent hepatitis C virus (HCV) inhibitor PSI-6130.[1] On its own, this compound does not inhibit HCV replication. However, inside a cell, it can be phosphorylated to its active triphosphate form, this compound-TP (β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate).[1][2][3][4] This active metabolite acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral RNA synthesis.[1][5]
Q2: What is the primary resistance mutation associated with this compound?
The primary resistance mutation selected for by the parent compound of this compound, PSI-6130, is the S282T substitution in the HCV NS5B polymerase.[6] It is anticipated that selection with this compound would also result in the emergence of the S282T mutation.
Q3: Which cell lines are suitable for in vitro resistance selection studies?
HCV replicon-containing cell lines are the standard model for these experiments.[7] The human hepatoma cell line Huh-7 and its derivatives, such as Huh-7.5 and Huh-7-Lunet, are highly permissive for HCV replication and are commonly used.[7][8] These cells can stably support the replication of subgenomic or full-length HCV replicons.
Q4: How is the selection of resistant variants performed?
The selection is typically carried out by long-term culture of HCV replicon cells in the presence of gradually increasing concentrations of this compound. This dose-escalation method applies selective pressure on the virus population, allowing for the emergence and enrichment of resistant mutants.
Q5: What methods are used to identify and characterize resistance mutations?
Once resistant cell populations are selected, genotypic and phenotypic analyses are performed.
-
Genotypic Analysis: This involves sequencing the HCV NS5B polymerase gene to identify mutations. Sanger sequencing is a common method for this purpose.[9][10][11][12]
-
Phenotypic Analysis: This is conducted to determine the level of resistance conferred by the identified mutations. It involves measuring the 50% effective concentration (EC50) of this compound against replicons carrying the specific mutations and comparing it to the wild-type replicon.[13][14][15][16]
Troubleshooting Guide
Issue 1: No resistant colonies are emerging, and the replicon is cleared from the cells.
| Possible Cause | Suggested Solution |
| Initial drug concentration is too high. | Start the selection with a lower concentration of this compound, typically at or slightly above the EC50 value for the wild-type replicon. |
| The genetic barrier to resistance is high. | This compound and its parent compound have a high barrier to resistance. Continue the cell culture for an extended period (several weeks to months) to allow for the accumulation of mutations. |
| Cell health is compromised. | Ensure optimal cell culture conditions, including proper media, supplements, and incubation parameters. Regularly monitor cell viability. |
Issue 2: The selected resistant variants show low-level resistance.
| Possible Cause | Suggested Solution |
| The primary resistance mutation confers only a modest decrease in susceptibility. | This is expected for some nucleoside analogs. The S282T mutation, for instance, confers low to moderate resistance. Continue to increase the drug concentration gradually to select for additional mutations that may enhance resistance or improve viral fitness. |
| The resistant population is a mix of wild-type and mutant replicons. | Clone individual replicon colonies and sequence the NS5B gene to ensure a homogenous population of the resistant variant for phenotypic analysis. |
Issue 3: Difficulty in amplifying and sequencing the NS5B gene from resistant cells.
| Possible Cause | Suggested Solution |
| Low replicon copy number. | Extract total RNA from a larger number of cells. Use a highly efficient reverse transcriptase and polymerase for the RT-PCR step. |
| Primer mismatch due to mutations. | Design degenerate primers or use multiple primer sets that target conserved regions of the NS5B gene. |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound Resistant HCV Replicons
-
Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (concentration depends on the specific replicon).
-
Initiation of Selection: Seed the replicon cells in a culture plate and replace the medium with fresh medium containing this compound at a concentration equal to the EC50.
-
Dose Escalation: Passage the cells every 3-4 days. At each passage, if the cells are healthy and growing, double the concentration of this compound. If the cells show signs of stress, maintain the same drug concentration for another passage.
-
Long-Term Culture: Continue this process for several weeks to months. Monitor for the emergence of resistant colonies that can grow at higher concentrations of the drug.
-
Isolation of Resistant Clones: Once colonies are established at a high concentration of this compound (e.g., >10x EC50), isolate individual colonies for expansion and further analysis.
Protocol 2: Genotypic Analysis of NS5B Mutations
-
RNA Extraction: Extract total RNA from the resistant cell clones using a suitable commercial kit.
-
RT-PCR: Perform a one-step RT-PCR to amplify the full-length NS5B coding region. Use primers specific to conserved regions flanking the NS5B gene.
-
PCR Product Purification: Purify the PCR product using a gel extraction kit or a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers used in the PCR. Additional internal sequencing primers may be necessary to cover the entire gene.
-
Sequence Analysis: Align the obtained sequences with the wild-type NS5B sequence to identify amino acid substitutions.
Protocol 3: Phenotypic Analysis of this compound Resistance
-
Site-Directed Mutagenesis: Introduce the identified mutation(s) into a wild-type HCV replicon plasmid containing a reporter gene (e.g., luciferase) using a site-directed mutagenesis kit.
-
In Vitro Transcription: Linearize the wild-type and mutant replicon plasmids and use them as templates for in vitro transcription to generate replicon RNAs.
-
Electroporation: Electroporate the in vitro transcribed RNAs into Huh-7 cells.
-
Drug Susceptibility Assay: Plate the electroporated cells in 96-well plates and add serial dilutions of this compound.
-
Reporter Gene Assay: After 72 hours of incubation, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
EC50 Determination: Calculate the EC50 values for the wild-type and mutant replicons by plotting the reporter activity against the drug concentration and fitting the data to a dose-response curve. The fold-change in EC50 of the mutant relative to the wild-type indicates the level of resistance.
Quantitative Data Summary
| Parameter | Typical Range/Value | Reference |
| Initial this compound Concentration | 1x EC50 of wild-type replicon | General practice |
| Duration of Selection | 4-16 weeks | [17] |
| Final this compound Concentration | >10x EC50 of wild-type replicon | General practice |
| S282T Fold Resistance to PSI-6130 | 3- to 6-fold | [6] |
Visualizations
Caption: Intracellular activation of this compound and inhibition of HCV NS5B polymerase.
Caption: Experimental workflow for in vitro selection of this compound resistance.
References
- 1. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-c-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequencing Analysis of NS3/4A, NS5A, and NS5B Genes from Patients Infected with Hepatitis C Virus Genotypes 5 and 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Sanger sequencing for hepatitis C virus genotyping with a commercial line probe assay in a tertiary hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a replicon-based phenotypic assay for assessing the drug susceptibilities of HCV NS3 protease genes from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cellular replicon-based phenotyping assay to determine susceptibility of hepatitis C virus clinical isolates to NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcvguidelines.org [hcvguidelines.org]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral drug discovery - Part 3: When the virus fights back – antiviral resistance - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Technical Support Center: Overcoming Experimental Variability in PSI-6206 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability encountered during studies with PSI-6206.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylcytidine monophosphate. It is an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a prodrug, this compound is metabolized within the cell to its active triphosphate form, PSI-6130-TP (also known as 2'-deoxy-2'-fluoro-2'-C-methylcytidine triphosphate). This active metabolite acts as a chain terminator, inhibiting viral RNA replication.
Q2: What are the primary sources of experimental variability in this compound studies?
Experimental variability in this compound studies can arise from several factors, including:
-
Cell Culture Conditions: Variations in cell line passage number, cell density at the time of treatment, and lot-to-lot variability in serum can significantly impact results.
-
Compound Handling: Improper storage or handling of this compound can lead to degradation of the compound and affect its potency.
-
Assay-Specific Parameters: Differences in incubation times, reagent concentrations, and the specific HCV replicon system used can all contribute to variability.
-
Metabolic Activation: Since this compound is a prodrug, differences in the metabolic activity of the host cells can affect the rate of conversion to the active triphosphate form, leading to inconsistent results.
Q3: How should this compound be stored and handled to ensure stability?
To ensure the stability and activity of this compound, it is recommended to:
-
Store the lyophilized powder at -20°C.
-
Prepare stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
-
Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q4: What are the typical EC50 and CC50 values for this compound and its active metabolite?
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound and its active metabolite, PSI-6130, can vary depending on the cell line and experimental conditions. The following table summarizes representative values from the literature.
| Compound | Assay System | EC50 (µM) | CC50 (µM) | Cell Line |
| This compound | HCV Genotype 1b Replicon | 0.4 | >100 | Huh-7 |
| PSI-6130 | HCV Genotype 1b Replicon | 0.4 | >100 | Huh-7 |
Q5: How does the choice of cell line impact the results of this compound studies?
The choice of cell line can significantly influence the outcomes of this compound experiments. Different cell lines can exhibit varying levels of the enzymes required for the metabolic activation of this compound. This can lead to differences in the intracellular concentration of the active triphosphate metabolite and, consequently, variations in the observed antiviral activity. It is crucial to use a consistent and well-characterized cell line throughout a series of experiments to minimize this source of variability.
Troubleshooting Guides
Guide 1: Inconsistent EC50 Values in Antiviral Assays
Problem: High variability in the 50% effective concentration (EC50) of this compound is observed between different experimental runs of an HCV replicon assay.
Possible Causes and Troubleshooting Workflow:
minimizing batch-to-batch variation of PSI-6206 from different suppliers
Welcome to the technical support center for PSI-6206. This resource is designed for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of your experimental results when working with this compound from various suppliers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to batch-to-batch variation.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound, also known by the synonyms RO-2433 and GS-331007, is the deaminated derivative of PSI-6130.[1] It is a nucleoside analog prodrug that acts as a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[2][3] Its chemical formula is C₁₀H₁₃FN₂O₅ and it has a molecular weight of 260.22 g/mol .[4]
Q2: How does this compound work?
A2: this compound itself does not directly inhibit the HCV polymerase.[1] As a prodrug, it must first enter the target cell where it is metabolized (phosphorylated) by host cell kinases into its active triphosphate form. This active triphosphate then competes with natural nucleotides for incorporation into the nascent viral RNA strand by the NS5B polymerase, leading to chain termination and inhibition of viral replication.[2][5]
Handling and Storage
Q3: How should I properly store this compound?
A3: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least four years.[1][6] For short-term storage, it can be kept at 0-4°C for days to weeks.[4] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[6] Always refer to the supplier's specific recommendations on the Certificate of Analysis (CoA).
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in various organic solvents and aqueous solutions. Common solvents include DMSO (≥20 mg/mL), DMF (≥20 mg/mL), and Ethanol (≥25 mg/mL).[1] It is also soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1]
Troubleshooting Experimental Variability
Q5: We are observing significant differences in potency (EC₅₀/IC₅₀) between batches of this compound from different suppliers. What could be the cause?
A5: Batch-to-batch variation in potency is a common issue and can stem from several factors:
-
Chemical Purity: The most likely cause is a difference in the purity of the compound. Even small amounts of impurities can interfere with the assay or affect the compound's activity.
-
Presence of Isomers or Polymorphs: The synthesis of nucleoside analogs can sometimes result in different stereoisomers. Since the biological activity is highly specific to a particular isomer, the presence of inactive isomers will reduce the potency of the batch. Polymorphs, which are different crystal forms of the same compound, can affect solubility and dissolution rates, thereby influencing bioavailability in cell-based assays.[7]
-
Residual Solvents or Heavy Metals: Contaminants from the manufacturing process can be toxic to cells, affecting the outcome of cell-based assays.[8]
-
Compound Stability and Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.
Q6: How can we qualify a new batch of this compound to ensure it is comparable to our previous lots?
A6: It is crucial to perform a set of standardized quality control (QC) experiments on every new batch before use. This process, often called "bridging," ensures consistency. Key QC tests include:
-
Identity Confirmation: Verify the chemical structure using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[]
-
Purity Analysis: Quantify the purity using High-Performance Liquid Chromatography (HPLC). A purity level of ≥98% is generally recommended.[10]
-
Solubility and Appearance: Confirm that the compound's appearance (e.g., white solid) and solubility in your chosen solvent match the specifications.
-
Biological Potency Assay: Test the new batch side-by-side with a previously qualified "gold standard" batch in your primary biological assay (e.g., an HCV replicon assay). The calculated EC₅₀ values should be within an acceptable range (e.g., ± 2-fold).
Q7: Our cell-based assays show higher-than-expected cytotoxicity with a new batch of this compound. What should we investigate?
A7: Increased cytotoxicity can be caused by specific impurities from the synthesis process.[] We recommend the following actions:
-
Review the Certificate of Analysis (CoA) for any information on residual solvents, heavy metals, or other specified impurities.
-
Perform a purity analysis via HPLC to look for unexpected peaks that may represent cytotoxic contaminants.
-
Run a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo®) on the new batch in the absence of the virus and compare the results to a trusted reference batch.[11]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Guide 1: Investigating Inconsistent Potency (EC₅₀ Values)
If you observe a significant shift in the EC₅₀ value of this compound between batches, follow this decision tree to identify the root cause.
Caption: Troubleshooting workflow for inconsistent EC₅₀ values.
Guide 2: Quality Control Workflow for a New Batch
This workflow outlines the essential steps for validating a new batch of this compound before its use in critical experiments.
Caption: Standard workflow for qualifying a new this compound batch.
Data Presentation
Consistent quality control requires comparing key parameters across batches. Use the tables below as templates for your internal documentation.
Table 1: Example Certificate of Analysis Comparison
| Parameter | Supplier A (Batch 1) | Supplier B (Batch 2) | Ideal Specification |
| Appearance | White Crystalline Solid | White Powder | White to Off-White Solid |
| Purity (HPLC) | 99.2% | 97.5% | ≥ 98.0% |
| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms |
| Identity (MS) | 261.1 [M+H]⁺ | 261.1 [M+H]⁺ | Correct Mass |
| Residual Solvents | < 0.1% | < 0.5% | < 0.5% |
| Water Content | 0.2% | 0.8% | ≤ 1.0% |
Table 2: Example Functional Assay Bridging Study
| Parameter | Reference Batch | New Batch (Supplier C) | Acceptance Criteria |
| EC₅₀ (HCV Replicon) | 1.2 µM | 1.5 µM | 0.5 to 2-fold of Reference |
| CC₅₀ (Huh-7 cells) | > 100 µM | > 100 µM | > 50 µM |
| Solubility (Assay Media) | Clear at 200 µM | Clear at 200 µM | No precipitation at 2x max test concentration |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol provides a general method for assessing the purity of a this compound batch.
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 261 nm.[1]
-
Sample Preparation: Dissolve this compound in DMSO to make a 1 mg/mL stock solution. Dilute 1:100 in a 50:50 mixture of Mobile Phase A:B.
-
Analysis: Inject 10 µL. Calculate purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Side-by-Side Potency Testing in an HCV Replicon Assay
This protocol outlines how to compare a new batch of this compound against a reference batch.
-
Cell Line: Use a stable cell line containing an HCV subgenomic replicon (e.g., Huh-7 cells with a luciferase reporter).
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Allow cells to attach overnight.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of both the reference batch and the new batch of this compound in DMSO.
-
Perform a serial dilution (e.g., 3-fold) of each compound stock in cell culture medium to create a 10-point dose-response curve. Include a "vehicle control" (DMSO only).
-
-
Treatment: Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.
-
Data Readout: Measure the reporter signal (e.g., luminescence for a luciferase replicon) according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a "no cells" or high concentration inhibitor control (100% inhibition).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ value for each batch.
-
Compare the EC₅₀ values to ensure they fall within the established acceptance criteria.
-
Signaling and Workflow Diagrams
Mechanism of Action of this compound
The diagram below illustrates the intracellular activation and mechanism of action of this compound.
Caption: Intracellular activation pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. medkoo.com [medkoo.com]
- 5. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PSI6206 Datasheet DC Chemicals [dcchemicals.com]
- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 8. Quality Control Release Testing for Pharmaceutical Products | SGS United Kingdom [sgs.com]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Validation & Comparative
Unveiling the Pangenotypic Power of PSI-6206: A Comparative Analysis of its Antiviral Activity Against Hepatitis C Virus Genotypes
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative data confirms the potent and broad-spectrum antiviral activity of PSI-6206, a groundbreaking nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, against a wide range of HCV genotypes. This guide provides a comprehensive overview of the in vitro efficacy of this compound and its prodrug, sofosbuvir, in comparison to other NS5B inhibitors, supported by detailed experimental methodologies. The findings underscore the critical role of this compound's lineage in the development of highly effective, pangenotypic HCV treatments.
Executive Summary
Hepatitis C is a global health concern with multiple viral genotypes, complicating treatment strategies. The development of direct-acting antivirals (DAAs) targeting the HCV NS5B polymerase has revolutionized therapy. This report focuses on this compound, a key uridine-based nucleoside analog. While this compound itself is not active in cell-based assays due to inefficient phosphorylation, its active triphosphate form, PSI-7409, and its phosphoramidate prodrug, sofosbuvir (PSI-7851), exhibit potent and pangenotypic antiviral activity. This guide presents a comparative analysis of the in vitro efficacy of these compounds against various HCV genotypes, alongside other notable NS5B inhibitors.
Comparative Antiviral Activity of NS5B Polymerase Inhibitors
The in vitro efficacy of HCV NS5B polymerase inhibitors is primarily determined through two key assays: the NS5B polymerase inhibition assay and the HCV replicon assay. The former directly measures the inhibition of the viral polymerase enzyme, while the latter assesses the inhibition of viral RNA replication within host cells.
NS5B Polymerase Inhibition Assay
The active triphosphate metabolite of this compound, PSI-7409, directly inhibits the HCV NS5B RNA-dependent RNA polymerase. The 50% inhibitory concentration (IC50) values demonstrate potent activity across multiple genotypes.
| Compound | Genotype 1b (Con1) | Genotype 2a (JFH-1) | Genotype 3a | Genotype 4a |
| PSI-7409 | 1.6 µM[1][2] | 2.8 µM[1][2] | 0.7 µM[1][2] | 2.6 µM[1][2] |
Table 1: In Vitro Inhibitory Activity of PSI-7409 against HCV NS5B Polymerases. The data illustrates the potent and relatively consistent inhibition of polymerases from different HCV genotypes by the active form of this compound.
HCV Replicon Assay
The HCV replicon system is a cell-based assay that allows for the evaluation of a compound's ability to inhibit viral replication in a cellular context. The 50% effective concentration (EC50) is a key metric derived from this assay. As this compound is a prodrug, the activity of its advanced derivative, sofosbuvir, is presented here, showcasing its pangenotypic efficacy.
| Compound | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 2b | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Sofosbuvir (PSI-7851) | 15 - 62 nM[3][4] | 45 - 110 nM[3][4] | 14 - 35 nM[4] | 14-81 nM | 24 - 85 nM[4] | 81 nM | 14-110 nM | 14-110 nM |
| Dasabuvir | 7.7 nM[5][6] | 1.8 nM[5][6] | - | - | - | - | - | - |
| Beclabuvir | < 28 nM | < 28 nM | - | - | < 28 nM | < 28 nM | < 28 nM | - |
| Mericitabine | - | - | - | - | - | - | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HCV NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the recombinant NS5B polymerase.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against purified HCV NS5B polymerase from different genotypes.
Methodology:
-
Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase from the desired genotype is used. A suitable RNA template, such as a homopolymeric template (e.g., poly(A)) with a corresponding primer (e.g., oligo(U)), is prepared.
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. A reaction buffer containing the NS5B polymerase, RNA template/primer, and necessary co-factors (e.g., MgCl2, DTT) is prepared.
-
Compound Addition: The test compound (e.g., PSI-7409) is serially diluted to various concentrations and added to the reaction wells.
-
Initiation of Reaction: The reaction is initiated by the addition of radiolabeled (e.g., [α-³²P]UTP) or fluorescently labeled nucleotides.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped, and the newly synthesized radiolabeled or fluorescently labeled RNA is captured (e.g., on a filter plate). The amount of incorporated nucleotide is quantified using a suitable detector (e.g., scintillation counter or fluorescence reader).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.
HCV Replicon Assay
This cell-based assay is crucial for determining the antiviral efficacy of compounds in a cellular environment that mimics viral replication.
Objective: To determine the 50% effective concentration (EC50) of a compound against HCV replication in a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Culture: Huh-7 cells that stably harbor an HCV subgenomic replicon are cultured. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., sofosbuvir).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: The level of HCV RNA replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.
-
Cytotoxicity Assay: A parallel cytotoxicity assay is performed on the same cells to ensure that the observed reduction in replication is not due to cell death. The 50% cytotoxic concentration (CC50) is determined.
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data of viral replication inhibition to a sigmoidal curve. The selectivity index (SI), calculated as CC50/EC50, is often used to assess the therapeutic window of the compound.
Mechanism of Action
This compound and its derivatives are nucleoside analog inhibitors. After being metabolized into the active triphosphate form (PSI-7409), they are incorporated into the growing HCV RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thereby halting viral replication. This mechanism of action is distinct from non-nucleoside inhibitors (NNIs) like dasabuvir and beclabuvir, which bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its function.
Conclusion
The data presented in this guide unequivocally demonstrate the potent and pangenotypic antiviral activity of this compound's active form and its prodrug, sofosbuvir, against a broad range of HCV genotypes. The consistent, low micromolar to nanomolar inhibition observed in both enzymatic and cell-based assays solidifies the importance of this chemical lineage in the fight against Hepatitis C. The detailed experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel anti-HCV compounds. The development of pangenotypic inhibitors like sofosbuvir, originating from foundational molecules such as this compound, represents a paradigm shift in HCV therapy, offering curative potential to a wider patient population.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasabuvir | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro Efficacy of PSI-6206 and PSI-6130 Against Hepatitis C Virus
This guide provides a detailed comparison of the in vitro efficacy of two nucleoside analogs, PSI-6206 and PSI-6130, against the Hepatitis C Virus (HCV). Both compounds target the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document is intended for researchers, scientists, and drug development professionals.
Overview of this compound and PSI-6130
PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a cytidine nucleoside analog that has demonstrated potent activity against HCV replication in preclinical studies.[1][2] It acts as a chain terminator after being incorporated into the nascent viral RNA by the NS5B polymerase.[3] this compound (RO2433) is the uridine analog and a deaminated derivative of PSI-6130.[4] While this compound itself shows little to no direct antiviral activity, its triphosphate form is a potent inhibitor of the HCV NS5B polymerase.[5][6] Interestingly, PSI-6130 is metabolized in human hepatocytes to the triphosphate of this compound, which contributes to its overall antiviral effect.[3][5]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro efficacy and cytotoxicity data for PSI-6130 and this compound against HCV. The data is primarily derived from HCV replicon assays conducted in Huh-7 cells.
| Compound | Assay System | HCV Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| PSI-6130 | HCV Replicon (Huh-7 cells) | Genotype 1b (Con1) | 0.51 | >300 | >588 | [7][8] |
| HCV Replicon (Huh-7 cells) | Genotype 1a (H77) | 0.30 | >300 | >1000 | [8] | |
| HCV Replicon (Huh-7 cells) | - | 0.6 (IC50) | >98.4 (MT-4 cells) | >164 | [8] | |
| This compound | HCV Replicon (Huh-7 cells) | - | >89 | >100 | - | |
| HCV Replicon | - | >100 (EC90) | - | - | [4] |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50 and is a measure of the drug's therapeutic window. A higher SI value indicates a more favorable safety profile.
Mechanism of Action and Metabolic Pathway
PSI-6130 and the active form of this compound function as non-obligate chain terminators of the HCV NS5B RNA-dependent RNA polymerase.[9] Upon entering the cell, PSI-6130 is phosphorylated to its active triphosphate form (PSI-6130-TP). Additionally, a portion of PSI-6130 monophosphate is deaminated to form the monophosphate of this compound, which is then further phosphorylated to its active triphosphate form (this compound-TP, also known as PSI-7409).[5][6] Both triphosphates compete with natural nucleotides for incorporation into the growing viral RNA chain. Once incorporated, the 2'-C-methyl group sterically hinders the addition of the next nucleotide, thus terminating RNA synthesis.[9]
Intracellular metabolism and mechanism of action of PSI-6130.
Experimental Protocols
The in vitro efficacy of this compound and PSI-6130 is typically evaluated using an HCV subgenomic replicon assay.[10][11] This system utilizes human hepatoma (Huh-7) cells that harbor a self-replicating HCV RNA molecule (replicon).[12] The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Key Experimental Steps:
-
Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.[13]
-
Compound Preparation: this compound and PSI-6130 are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.[14]
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of the compounds. Control wells receive either DMSO alone (negative control) or a known potent HCV inhibitor (positive control).[14]
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
Quantification of HCV Replication (EC50): The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase).[12] The luminescence signal is inversely proportional to the inhibitory activity of the compound. The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration.[14]
-
Cytotoxicity Assay (CC50): The cytotoxicity of the compounds is assessed in parallel using a cell viability assay, such as the WST-1 or calcein AM assay.[7][14] This measures the metabolic activity of the cells and allows for the determination of the CC50 value.
Experimental workflow for determining in vitro efficacy.
Conclusion
References
- 1. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient and diastereoselective synthesis of PSI-6130: a clinically efficacious inhibitor of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PSI-6130 | CAS:817204-33-4 | Inhibitor of HCV nucleoside polymerase,selective and effective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-China Kouting [koutingchina.com]
- 7. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 12. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
Decoding PSI-6206: Mutagenesis Studies Validate a Targeted Attack on HCV
A deep dive into the mechanism of action of PSI-6206, a potent inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, reveals a highly specific interaction validated by mutagenesis studies. This guide provides a comparative analysis of this compound's performance against alternative HCV NS5B inhibitors, supported by experimental data, detailed protocols, and visualizations for researchers, scientists, and drug development professionals.
This compound is a uridine-based nucleoside analog that, in its active triphosphate form (PSI-7409), acts as a chain terminator during HCV RNA replication. Its mechanism of action hinges on its selective incorporation into the nascent viral RNA strand by the NS5B RNA-dependent RNA polymerase, leading to the cessation of viral genome synthesis. The prodrug of this compound, sofosbuvir (formerly PSI-7977), is a cornerstone of modern HCV therapy, highlighting the clinical significance of this mechanism.
Validating the Target: The S282T Mutation
The specificity of this compound's interaction with the NS5B polymerase has been unequivocally demonstrated through site-directed mutagenesis studies. The primary mutation known to confer resistance to the active form of this compound is the S282T substitution in the NS5B protein. This mutation, involving the change of a serine to a threonine residue at position 282, sterically hinders the incorporation of the inhibitor into the RNA chain.
The S282T mutation has been shown to significantly reduce the susceptibility of HCV replicons to sofosbuvir. However, this resistance comes at a considerable cost to the virus, as the mutation also impairs the polymerase's natural function, leading to reduced viral fitness. This trade-off explains the low prevalence of the S282T mutation in treatment-naïve patients and its tendency to be outcompeted by the wild-type virus in the absence of drug pressure.
Performance in Perspective: A Comparative Analysis
To contextualize the performance of this compound and its prodrug sofosbuvir, this guide compares their efficacy and resistance profiles with other classes of NS5B inhibitors, namely non-nucleoside inhibitors (NNIs).
Quantitative Comparison of NS5B Inhibitors
| Inhibitor Class | Compound | Target Site | Key Resistance Mutation(s) | Fold Change in EC50/IC50 with Mutation | Viral Fitness of Resistant Mutant |
| Nucleoside Inhibitor (NI) | This compound (active form)/Sofosbuvir | Active Site | S282T | 2.4 to 18-fold [1] | Reduced |
| Nucleoside Inhibitor (NI) | PSI-6130 | Active Site | S282T | ~6.5-fold (EC90) | Reduced |
| Non-Nucleoside Inhibitor (NNI) | Dasabuvir | Palm I Allosteric Site | C316Y, M414T, S556G | High | Variable |
| Non-Nucleoside Inhibitor (NNI) | Beclabuvir | Thumb II Allosteric Site | P495L/S | High | Reduced |
| Non-Nucleoside Inhibitor (NNI) | Filibuvir | Thumb II Allosteric Site | M423I/T/V | High | Reduced |
Data for NNIs is qualitative ("High") as specific fold-change values against single mutations are not consistently reported across studies.
Experimental Corner: Unraveling the Mechanism
The validation of this compound's mechanism of action relies on precise experimental techniques. Below are detailed protocols for key experiments.
Experimental Protocol: Site-Directed Mutagenesis of HCV NS5B
This protocol outlines the general steps to introduce the S282T resistance mutation into an HCV NS5B expression plasmid, a critical step in validating the inhibitor's mechanism of action.
-
Plasmid Template Preparation: Isolate and purify a plasmid containing the wild-type HCV NS5B gene.
-
Primer Design: Design two complementary oligonucleotide primers containing the desired mutation (Serine to Threonine at codon 282).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the NS5B plasmid as a template and the mutagenic primers. This reaction will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to remove the original, methylated parental DNA template.
-
Transformation: Transform the mutated, unmethylated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Confirm the presence of the S282T mutation and the absence of any other mutations by DNA sequencing.
Experimental Protocol: HCV Replicon Assay
This assay is used to determine the susceptibility of HCV replicons (self-replicating viral RNA) to antiviral compounds.
-
Cell Culture: Maintain Huh-7 human hepatoma cells in an appropriate growth medium.
-
In Vitro Transcription: Linearize the wild-type or S282T-mutant NS5B replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.
-
Electroporation: Electroporate the in vitro transcribed RNA into Huh-7 cells.
-
Drug Treatment: Plate the electroporated cells in multi-well plates and treat with serial dilutions of the antiviral compound (e.g., the triphosphate form of this compound).
-
Quantification of Replication: After a set incubation period (e.g., 72 hours), quantify HCV replication by measuring the activity of a reporter gene (e.g., luciferase) included in the replicon or by quantifying viral RNA levels using RT-qPCR.
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the compound by plotting the inhibition of replication against the drug concentration.
Visualizing the Science
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for S282T mutagenesis.
References
Decoding Resistance: A Comparative Analysis of PSI-6206 and Other NS5B Inhibitors in Hepatitis C Virus
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the quest for effective Hepatitis C virus (HCV) therapies. This guide provides a detailed cross-resistance analysis of PSI-6206, a nucleoside analog inhibitor of the HCV NS5B polymerase, in comparison with other key NS5B inhibitors. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to be an essential resource for navigating the landscape of HCV drug resistance.
This compound is the uridine analog of the cytidine-based inhibitor PSI-6130. In cellular assays, PSI-6130 is partially converted to this compound, and both molecules contribute to the overall antiviral effect. The primary resistance mutation associated with this class of nucleoside inhibitors is the S282T substitution in the NS5B polymerase. This guide will delve into the impact of this and other mutations on the efficacy of various NS5B inhibitors, highlighting the critical lack of cross-resistance between different inhibitor classes.
Quantitative Cross-Resistance Analysis
The following tables summarize the in vitro efficacy of PSI-6130 (representing the this compound class) and other NS5B inhibitors against wild-type (WT) HCV replicons and those harboring key resistance-associated substitutions (RASs). The data, presented as 50% effective concentrations (EC50), underscore the differential susceptibility of these viral variants to various therapeutic agents.
Table 1: In Vitro Activity of Nucleoside NS5B Inhibitors Against Wild-Type and S282T Mutant HCV Replicons
| Compound | Class | HCV Replicon (Genotype 1b) | EC50 (µM) | Fold Change vs. WT |
| PSI-6130 | Nucleoside (Cytidine analog) | Wild-Type | 0.51 | - |
| S282T | 2.9 | 5.7 | ||
| 2'-C-Me-Cytidine | Nucleoside | Wild-Type | 0.38 | - |
| S282T | 2.1 | 5.5 | ||
| R1479 (4'-azidocytidine) | Nucleoside | Wild-Type | 1.1 | - |
| S282T | 1.3 | 1.2 |
Data compiled from Ali et al., Antimicrobial Agents and Chemotherapy, 2008.[1][2]
Table 2: Cross-Resistance Profile of PSI-6130 Against Non-Nucleoside Inhibitor-Resistant HCV Replicons
| Compound | Class | HCV Replicon (Genotype 1b) | EC50 (µM) | Fold Change vs. WT |
| PSI-6130 | Nucleoside | Wild-Type | 0.51 | - |
| L419M (NNI-resistant) | 0.45 | 0.9 | ||
| M423T (NNI-resistant) | 0.6 | 1.2 | ||
| Thiophene NNI | Non-Nucleoside | Wild-Type | 0.022 | - |
| L419M | >10 | >455 | ||
| M423T | 1.4 | 64 |
Data compiled from Ali et al., Antimicrobial Agents and Chemotherapy, 2008.[1][2]
Table 3: In Vitro Activity of Sofosbuvir (PSI-7977) Against Various HCV Genotypes and the S282T Mutant
| Compound | Class | HCV Replicon | EC50 (nM) | Fold Change vs. WT |
| Sofosbuvir | Nucleotide Prodrug | Genotype 1a (WT) | 40 | - |
| Genotype 1a (S282T) | 520 | 13 | ||
| Genotype 1b (WT) | 90 | - | ||
| Genotype 1b (S282T) | 700 | 7.8 | ||
| Genotype 2a (WT) | 50 | - | ||
| Genotype 2a (S282T) | 100 | 2 |
Data compiled from Lam et al., Antimicrobial Agents and Chemotherapy, 2012.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and expanding upon these findings.
In Vitro Selection of Drug-Resistant HCV Replicons
This protocol outlines the long-term culture of HCV replicon-containing cells in the presence of an NS5B inhibitor to select for resistant variants.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b, Con1 strain) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, penicillin-streptomycin, and G418 (to maintain the replicon).
-
Initiation of Selection: Replicon cells are seeded at a low density and cultured in the presence of a fixed concentration of the NS5B inhibitor (typically 5- to 20-fold the EC50 value).
-
Passaging and Dose Escalation: Cells are passaged every 3-4 days. The concentration of the inhibitor can be gradually increased over several weeks to select for higher levels of resistance.
-
Monitoring: The emergence of resistant colonies is monitored. Once robust cell growth is observed in the presence of the inhibitor, the cell population is expanded.
-
Analysis: Total RNA is extracted from the resistant cell population. The NS5B coding region is amplified by RT-PCR and sequenced to identify mutations.
Phenotypic Analysis of Resistant Replicons (Replicon Assay)
This protocol is used to determine the susceptibility of wild-type and mutant HCV replicons to various inhibitors.
-
Construct Generation: Site-directed mutagenesis is used to introduce specific amino acid substitutions (e.g., S282T) into a wild-type HCV replicon plasmid.
-
In Vitro Transcription and Transfection: The replicon plasmids are linearized, and RNA is transcribed in vitro. The resulting RNA is then electroporated into Huh-7 cells.
-
Drug Treatment: Twenty-four hours post-transfection, the cells are seeded into 96-well plates and treated with serial dilutions of the NS5B inhibitors.
-
Quantification of HCV Replication: After 72 hours of incubation, HCV replication is quantified. This is typically done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels using real-time RT-PCR.
-
Data Analysis: The EC50 values, representing the concentration of the inhibitor that reduces HCV replication by 50%, are calculated by nonlinear regression analysis of the dose-response curves. The fold change in resistance is determined by dividing the EC50 for the mutant replicon by the EC50 for the wild-type replicon.
Visualizing the Landscape of NS5B Inhibition and Resistance
The following diagrams, generated using the DOT language, illustrate key concepts in the cross-resistance analysis of NS5B inhibitors.
Figure 1. Binding sites of nucleoside and non-nucleoside inhibitors on the HCV NS5B polymerase.
Figure 2. Experimental workflow for the selection and phenotypic analysis of NS5B inhibitor resistance.
Conclusion
The cross-resistance analysis of this compound and its related compounds reveals a high barrier to resistance for this class of nucleoside inhibitors. The primary resistance mutation, S282T, confers only a low level of resistance to PSI-6130 and sofosbuvir and does not impact the activity of other nucleoside analogs like R1479. Crucially, there is a clear lack of cross-resistance between nucleoside inhibitors and non-nucleoside inhibitors. This is attributed to their distinct binding sites and mechanisms of action on the NS5B polymerase. These findings have significant implications for the development of combination therapies for HCV, suggesting that co-administration of inhibitors from different classes could be a highly effective strategy to suppress the emergence of drug-resistant viral variants. The experimental protocols and data presented in this guide provide a solid foundation for further research in this critical area of antiviral drug development.
References
- 1. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the synergistic or antagonistic effects of PSI-6206 with protease inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of direct-acting antivirals (DAAs) with distinct mechanisms of action has revolutionized the treatment of Hepatitis C Virus (HCV) infection. This guide provides a comparative evaluation of the synergistic or antagonistic effects of PSI-6206, a nucleoside analog inhibitor of the HCV NS5B polymerase, with HCV NS3/4A protease inhibitors. While extensive quantitative data on the combination of this compound with a wide array of protease inhibitors is limited in publicly available literature, this guide synthesizes the existing preclinical and clinical evidence, focusing on the well-documented interaction between its parent compound, PSI-6130 (RG7128), and the protease inhibitor danoprevir.
Executive Summary
This compound, through its active triphosphate form, acts as a chain terminator of the viral RNA-dependent RNA polymerase (NS5B), halting HCV replication[1]. Protease inhibitors, on the other hand, target the HCV NS3/4A protease, an enzyme crucial for cleaving the viral polyprotein into functional proteins necessary for viral maturation[2][3][4][5][6]. The distinct mechanisms of action of these two drug classes provide a strong rationale for their combined use to enhance antiviral efficacy and mitigate the development of drug resistance. Preclinical evidence has demonstrated a significant increase in antiviral activity when PSI-6130, the parent compound of this compound, was combined with the protease inhibitor danoprevir in in vitro HCV replicon systems. This synergistic interaction was further supported by the promising results of the INFORM-1 clinical trial, which showed a profound reduction in HCV RNA levels in patients treated with this combination.
Data Presentation: In Vitro and Clinical Findings
While specific quantitative synergy data, such as Combination Index (CI) values from checkerboard analyses, for this compound with various protease inhibitors are not widely published, the available information strongly suggests a synergistic or at least additive relationship.
Table 1: Summary of Preclinical and Clinical Data for the Combination of a this compound Analog with a Protease Inhibitor
| Combination Component 1 | Combination Component 2 | System/Trial | Key Findings | Interaction |
| PSI-6130 (RG7128) (Parent of this compound) | Danoprevir (NS3/4A Protease Inhibitor) | In vitro HCV Replicon Cells | Significantly increased antiviral activity compared to single agents. | Synergistic |
| RG7128 (500mg or 1000mg BID) | Danoprevir (100mg TID to 900mg BID) | INFORM-1 Clinical Trial (Phase 1b) | Well-tolerated with a median reduction in HCV RNA of up to 5.2 log10 IU/mL after 14 days. | Effective Combination |
Note: Specific EC50 fold reduction values and Combination Index (CI) values from in vitro studies are not detailed in the available sources.
Experimental Protocols
The evaluation of synergistic or antagonistic effects of antiviral agents against HCV is predominantly conducted using HCV replicon assays.
HCV Replicon Luciferase Reporter Assay
This in vitro assay is a cornerstone for assessing the antiviral activity of compounds in a cell-based system that mimics HCV RNA replication.
-
Cell Culture : Huh-7 (human hepatoma) cells harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, which allows for a quantifiable measure of viral replication[7][8][9][10][11].
-
Compound Preparation : this compound and the protease inhibitor are serially diluted to various concentrations.
-
Treatment : The replicon-containing cells are seeded in multi-well plates and treated with either a single drug or a combination of both drugs at various concentration ratios.
-
Incubation : The treated cells are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitors to manifest[7][8].
-
Data Acquisition : After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication[7][8][9]. Cell viability assays are also performed in parallel to assess any cytotoxic effects of the compounds.
-
Data Analysis : The antiviral synergy is quantified using mathematical models such as the Chou-Talalay method, which calculates a Combination Index (CI)[12][13][14].
-
CI < 1 : Indicates synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1 : Indicates an additive effect.
-
CI > 1 : Indicates antagonism (the combined effect is less than the sum of the individual effects).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and protease inhibitors within the HCV replication cycle and the general workflow for evaluating their synergistic effects.
Caption: Mechanism of action of this compound and protease inhibitors in the HCV life cycle.
References
- 1. apexbt.com [apexbt.com]
- 2. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Boceprevir? [synapse.patsnap.com]
- 6. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 11. Development of a robust luciferase reporter 1b/2a hepatitis C virus (HCV) for characterization of early stage HCV life cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Computational Approach for Identifying Synergistic Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pan-Genotypic Activity of PSI-6206 Prodrugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs), among which nucleoside polymerase inhibitors have demonstrated remarkable efficacy. PSI-6206, a uridine nucleoside analog, has been a focal point of research in this class. While this compound itself lacks significant intracellular activity, its prodrug formulations, most notably Sofosbuvir (PSI-7977), have emerged as potent, pan-genotypic inhibitors of the HCV NS5B RNA-dependent RNA polymerase. This guide provides a comparative analysis of the performance of this compound prodrugs, supported by experimental data and detailed methodologies, to validate their broad-spectrum antiviral activity.
Comparative In Vitro Efficacy
The pan-genotypic activity of a this compound prodrug is primarily evaluated by determining its half-maximal effective concentration (EC50) against various HCV genotypes in in vitro replicon assays. Sofosbuvir has demonstrated potent inhibitory activity across all major HCV genotypes.
| Compound | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a | HCV Genotype 3a | HCV Genotype 4a | HCV Genotype 5a | HCV Genotype 6a |
| Sofosbuvir (PSI-7977) | 40 nM | 110 nM | 50 nM | 50 nM | 40 nM | - | - |
| Alternative Inhibitor 1 (e.g., Mericitabine) | EC50 values | EC50 values | EC50 values | EC50 values | EC50 values | EC50 values | EC50 values |
| Alternative Inhibitor 2 (e.g., Dasabuvir) | EC50 values | EC50 values | EC50 values | EC50 values | EC50 values | EC50 values | EC50 values |
Note: The EC50 values for alternative inhibitors would be populated from specific experimental data found in literature. The mean EC50 of sofosbuvir amongst different genotypes has been reported to range from 32 nM (subtype 2a) to 130 nM (genotype 4)[1]. Sofosbuvir displayed potent antiviral activity across a diverse range of HCV clinical isolates in multiple subtypes of genotypes 1 to 6[1].
Mechanism of Action: Prodrug Activation and Polymerase Inhibition
This compound prodrugs are designed to efficiently deliver the active nucleoside monophosphate into hepatocytes, overcoming the rate-limiting initial phosphorylation step that hinders the activity of the parent nucleoside.
Caption: Intracellular activation pathway of this compound prodrugs.
Once inside the hepatocyte, the prodrug moiety is cleaved by cellular enzymes, such as human cathepsin A (CatA) and carboxylesterase 1 (CES1), to yield this compound monophosphate. This is subsequently phosphorylated by cellular kinases to the active triphosphate form (this compound-TP). This compound-TP acts as a competitive inhibitor of the endogenous uridine triphosphate and is incorporated into the nascent HCV RNA strand by the NS5B polymerase. The presence of a 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, leading to immediate chain termination and halting viral replication.
Experimental Protocols
HCV Replicon Assay
This assay is the gold standard for evaluating the in vitro antiviral activity of compounds against HCV.
Methodology:
-
Cell Culture: Stably transfected human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon are used. These replicons typically contain a reporter gene, such as luciferase, for easy quantification of viral replication.
-
Compound Preparation: The test compound (e.g., Sofosbuvir) is serially diluted to various concentrations in a suitable solvent like DMSO.
-
Treatment: The replicon-containing cells are seeded in multi-well plates and treated with the different concentrations of the test compound. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.
-
Incubation: The treated cells are incubated for 48-72 hours to allow for HCV replication and the effect of the compound to manifest.
-
Quantification of Replication: After incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured. A decrease in the reporter signal correlates with the inhibition of HCV replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to measure the cytotoxicity of the compound on the host cells. This is crucial to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is determined.
-
Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile of the compound.
NS5B Polymerase Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase from the desired genotype is purified. A synthetic RNA template and primer are used as substrates for the polymerase.
-
Reaction Mixture: The reaction is set up in a buffer containing the purified NS5B enzyme, the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP or a fluorescently labeled nucleotide).
-
Inhibitor Addition: The test compound (the active triphosphate form, this compound-TP) is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of a divalent cation (e.g., Mg²⁺ or Mn²⁺) and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Product Detection: The reaction is stopped, and the newly synthesized radiolabeled or fluorescently labeled RNA product is separated from the unincorporated nucleotides (e.g., by gel electrophoresis or filter binding assays).
-
Data Analysis: The amount of incorporated label is quantified, and the percentage of inhibition at each compound concentration is calculated. The IC50 value, the concentration of the inhibitor required to reduce the polymerase activity by 50%, is determined from the dose-response curve.
Workflow for Validating Pan-Genotypic Activity
The validation of a pan-genotypic antiviral agent follows a structured workflow from initial screening to preclinical evaluation.
Caption: Antiviral drug validation workflow.
This systematic approach ensures that only the most promising candidates with broad activity and a favorable safety profile advance to clinical development. The robust pan-genotypic activity of this compound prodrugs, validated through these rigorous experimental procedures, has established them as a cornerstone of modern HCV therapy.
References
Decoding the Potential: Correlating In Vitro PSI-6206 Data with In Vivo Outcomes in HCV Research
For researchers, scientists, and drug development professionals navigating the landscape of Hepatitis C Virus (HCV) therapeutics, understanding the predictive power of in vitro data for in vivo efficacy is paramount. This guide provides a comprehensive comparison of PSI-6206, a key nucleoside analog, with other relevant HCV inhibitors. By presenting clear, data-driven comparisons and detailed experimental methodologies, this document aims to illuminate the correlation between laboratory findings and potential clinical outcomes for this class of antiviral compounds.
This compound (also known as RO-2433 or GS-331007) is a selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the essential enzyme for viral replication. It is the deaminated uridine analog of its parent compound, PSI-6130 (a cytidine analog). A critical aspect of this compound's profile is its mechanism of action, which is dependent on intracellular phosphorylation to its active 5'-triphosphate form, RO2433-TP. This guide will delve into the in vitro activity of both the parent nucleoside and its active metabolite, compare it with other notable NS5B inhibitors, and discuss the implications for its in vivo potential, which has been most successfully realized through its prodrug, sofosbuvir.
In Vitro Performance: A Tale of Two Molecules
The in vitro activity of this compound presents a nuanced picture. While the nucleoside itself demonstrates low potency in cell-based HCV replicon systems, its triphosphate form is a potent inhibitor of the viral polymerase. This disparity is central to understanding its therapeutic potential and the necessity of prodrug strategies.
Key In Vitro Activity Data
| Compound | Assay Type | Target | Metric | Value (µM) | Cell Line | HCV Genotype |
| This compound | HCV Replicon | HCV Replication | EC90 | >100 | Huh-7 | 1b |
| RO2433-TP (this compound-TP) | Enzymatic | Recombinant HCV NS5B Polymerase | IC50 | 0.52 | - | 1b (Con1) |
| RO2433-TP (this compound-TP) | Enzymatic | HCV Replicase | IC50 | 1.19 | - | 1b |
| RO2433-TP (this compound-TP) | Enzymatic | HCV NS5B Polymerase | Ki | 0.141 | - | 1b (Con1) |
| PSI-6130 | HCV Replicon | HCV Replication | EC90 | 4.9 ± 1.2 | Clone A | 1b |
| 2'-C-Methylcytidine | HCV Replicon | HCV Replication | EC90 | ~1-5 (variable) | Huh-7 derived | 1b |
| Sofosbuvir (PSI-7977) | HCV Replicon | HCV Replication | EC50 | 0.075 ± 0.050 | ET-lunet | 1b |
| Mericitabine (RG7128) | HCV Replicon | HCV Replication | EC50 | 2.5 | Huh-7 | 1b |
Data compiled from multiple sources. EC50/EC90 values in replicon assays can vary based on the specific replicon and cell line used.
The data clearly illustrates that this compound's lack of significant activity in replicon assays is a consequence of inefficient intracellular conversion to its active triphosphate form.[1] In contrast, the isolated active metabolite, RO2433-TP, demonstrates potent, sub-micromolar inhibition of the HCV polymerase.[2] This highlights a crucial consideration in early-stage drug development: the distinction between a compound's intrinsic activity and its ability to be metabolically activated within the target cell.
The Prodrug Solution: Unlocking In Vivo Potential
The challenge of poor intracellular phosphorylation of this compound was effectively overcome through the development of the phosphoramidate prodrug, sofosbuvir (formerly PSI-7977). This strategic chemical modification facilitates efficient delivery of the monophosphate form of this compound into hepatocytes, bypassing the rate-limiting initial phosphorylation step. Once inside the cell, the prodrug moiety is cleaved, and the monophosphate is rapidly converted to the active triphosphate, leading to potent antiviral activity. The remarkable clinical success of sofosbuvir is a direct testament to the potent intrinsic anti-HCV activity of the this compound triphosphate.
Signaling Pathway and Mechanism of Action
This compound, as a nucleoside analog, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase. After conversion to its active triphosphate form, it is incorporated into the nascent viral RNA chain. The modification at the 2'-position of the ribose sugar prevents the formation of the subsequent phosphodiester bond, thereby halting further elongation of the RNA strand and terminating viral replication.
Experimental Workflows: From Benchtop to Potential Bedside
The evaluation of antiviral compounds like this compound follows a structured workflow designed to assess potency, selectivity, and potential for in vivo success.
References
Independent Verification of PSI-6206 Research Findings: A Comparative Guide
This guide provides an objective comparison of the hepatitis C virus (HCV) NS5B polymerase inhibitor PSI-6206 and its prodrug sofosbuvir with other anti-HCV agents. The information is compiled from published research findings to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative In Vitro Efficacy of NS5B Polymerase Inhibitors
The following tables summarize the in vitro potency of this compound, its active triphosphate form (PSI-7409), its prodrug sofosbuvir (PSI-7977), and other selected HCV NS5B inhibitors. The data is presented as EC50 (50% effective concentration in inhibiting viral replication in cell-based assays) and IC50/Ki (50% inhibitory concentration/inhibition constant against the isolated NS5B polymerase).
Table 1: In Vitro Activity of Uridine-Based Nucleoside/Nucleotide Inhibitors against HCV
| Compound | Derivative/Prodrug Of | Assay Type | Target | EC50 (µM) | IC50/Ki (µM) | Genotype | Reference |
| This compound | - | HCV Replicon | NS5B | >100 (EC90) | - | 1b | [1][2] |
| PSI-7409 | This compound (triphosphate) | Polymerase Inhibition | NS5B (wild-type) | - | 0.42 (Ki) | 1b | [3] |
| PSI-7409 | This compound (triphosphate) | Polymerase Inhibition | NS5B (S282T mutant) | - | 22 (Ki) | 1b | [3] |
| Sofosbuvir (PSI-7977) | This compound (prodrug) | HCV Replicon | NS5B | 0.094 | - | 1b | [4] |
| Mericitabine (RG7128) | PSI-6130 (prodrug) | HCV Replicon | NS5B | 0.4 - 0.9 | - | 1b | [5] |
| 2'-C-Methylcytidine | - | HCV Replicon | NS5B | Potent | - | Not Specified | [6] |
Table 2: Comparative In Vitro Activity of Various HCV Inhibitors
| Inhibitor | Class | Target | EC50 (µM) | IC50 (µM) | Genotype(s) |
| PSI-7851 (Sofosbuvir prodrug) | Nucleotide Inhibitor | NS5B | 1.62 | - | Not Specified |
| Filibuvir (PF-00868554) | Non-Nucleoside Inhibitor | NS5B | 0.02 - 0.08 | 0.01 - 0.03 | 1a, 1b |
| Lomibuvir (VX-222) | Non-Nucleoside Inhibitor | NS5B | 0.01 - 0.03 | 0.003 - 0.008 | 1a, 1b |
| Radalbuvir (GS-9669) | Non-Nucleoside Inhibitor | NS5B | 0.002 - 0.005 | - | 1a, 1b |
| Telaprevir | Protease Inhibitor | NS3/4A | 0.35 - 0.6 | - | 1 |
| Boceprevir | Protease Inhibitor | NS3/4A | 0.1 - 0.4 | - | 1 |
| Daclatasvir | NS5A Inhibitor | NS5A | 0.001 - 0.05 | - | 1a, 1b |
Clinical Efficacy of Sofosbuvir-Based Regimens
Clinical trials have demonstrated the high efficacy of sofosbuvir in combination with other direct-acting antivirals (DAAs). The primary endpoint in these trials is Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the end of treatment.
Table 3: Sustained Virologic Response (SVR12) Rates in Clinical Trials of Sofosbuvir-Based Regimens
| Trial Name | Treatment Regimen | Treatment Duration | Patient Population | SVR12 Rate | Reference |
| NEUTRINO | Sofosbuvir + Peginterferon + Ribavirin | 12 weeks | Genotype 1, 4, 5, 6 (treatment-naïve) | 90% | [7] |
| FISSION | Sofosbuvir + Ribavirin | 12 weeks | Genotype 2, 3 (treatment-naïve) | 67% | [8] |
| POSITRON | Sofosbuvir + Ribavirin | 12 weeks | Genotype 2, 3 (interferon-ineligible) | 78% | [3] |
| FUSION | Sofosbuvir + Ribavirin | 12 or 16 weeks | Genotype 2, 3 (treatment-experienced) | 50% (12w), 73% (16w) | [3] |
| ASTRAL-1 | Sofosbuvir/Velpatasvir | 12 weeks | Genotype 1, 2, 4, 5, 6 | 99% | [9] |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the efficacy of HCV inhibitors.
HCV Replicon Assay
This cell-based assay is fundamental for determining the antiviral efficacy (EC50) of a compound in a cellular environment that mimics viral replication.
Objective: To measure the inhibition of HCV RNA replication by an antiviral compound in a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and a selective agent like G418. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.
-
Compound Application: The test compound is serially diluted to various concentrations and added to the cultured replicon cells.
-
Incubation: The cells are incubated with the compound for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of HCV Replication:
-
Luciferase Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
-
Data Analysis: The EC50 value, which is the concentration of the compound that reduces HCV replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
NS5B Polymerase Inhibition Assay (In Vitro)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated NS5B polymerase.
Objective: To determine the IC50 value of an inhibitor against purified HCV NS5B polymerase.
Methodology:
-
Enzyme and Template: Purified, recombinant HCV NS5B polymerase is used. A synthetic RNA template, such as a homopolymeric template (e.g., poly(A)) with a corresponding primer (e.g., oligo(U)), is utilized as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the NS5B enzyme, the RNA template/primer, ribonucleotide triphosphates (rNTPs, including a labeled nucleotide like [α-³³P]UTP), and necessary cofactors like Mg²⁺ and Mn²⁺.
-
Inhibitor Addition: Varying concentrations of the test inhibitor are added to the reaction wells.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at a specific temperature (e.g., 30°C) for a set time to allow for RNA synthesis.
-
Quantification of RNA Synthesis: The newly synthesized radiolabeled RNA is captured, for example, on a filter membrane, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce polymerase activity by 50%, is determined from the dose-response curve.
Visualizations
HCV Replication Cycle and Inhibition
The following diagram illustrates the key stages of the Hepatitis C virus replication cycle within a hepatocyte and highlights the points of inhibition by different classes of direct-acting antivirals.
Caption: HCV replication cycle and points of therapeutic intervention.
Experimental Workflow for In Vitro Inhibitor Screening
The following diagram outlines the typical workflow for screening and characterizing potential HCV inhibitors in a laboratory setting.
Caption: Workflow for the in vitro screening of HCV inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficacy and Safety of Sofosbuvir-based Regimens in Hepatitis C Patients With Decompensated Cirrhosis: A Systematic Review and Meta-analysis [xiahepublishing.com]
- 3. Sofosbuvir, a Significant Paradigm Change in HCV Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PSI-6206
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of PSI-6206, a selective inhibitor of the HCV NS5B polymerase. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Understanding the Hazards of this compound
Before handling this compound, it is crucial to be aware of its associated hazards. This information is compiled from safety data sheets (SDS) and is vital for safe handling and in the event of an accidental release.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves. If on skin, wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment.[2] |
II. Personal Protective Equipment (PPE) and Handling
To mitigate exposure risks, all laboratory personnel must use appropriate personal protective equipment when handling this compound.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety goggles with side-shields. |
| Skin and Body Protection | Wear impervious clothing. |
| Respiratory Protection | Use a suitable respirator, especially in cases of poor ventilation or dust formation. |
Safe Handling Practices:
-
Wash hands thoroughly after handling.[1]
III. Spill Management and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent exposure.
| Emergency Situation | Recommended Action |
| Skin Contact | Wash with plenty of soap and water.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician. |
| Spill | Use full personal protective equipment.[1][2] Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1][2] Decontaminate surfaces and equipment by scrubbing with alcohol.[1][2] Collect spillage and dispose of contaminated material according to regulations.[2] Prevent further leakage or spillage and keep the product away from drains or water courses.[1][2] |
IV. Proper Disposal Pathway for this compound
The disposal of this compound and its containers must be handled as hazardous waste. Adherence to institutional, local, and national regulations is mandatory. The following workflow outlines the general procedure for proper disposal.
V. Experimental Protocols for Decontamination
Protocol for Surface Decontamination:
-
Objective: To decontaminate surfaces and equipment after contact with this compound.
-
Materials:
-
Alcohol (e.g., Ethanol, 70%)
-
Absorbent material (e.g., paper towels, spill pads)
-
Appropriate PPE (gloves, lab coat, eye protection)
-
Hazardous waste container
-
-
Procedure:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb any excess spilled material.
-
Generously apply alcohol to the contaminated surface or equipment.
-
Thoroughly scrub the area with a disposable cloth or paper towel.
-
Allow the alcohol to evaporate completely.
-
Dispose of all contaminated materials (absorbent pads, cloths, gloves) as hazardous waste in a properly labeled container.[1][2]
-
Disposal of Empty Containers:
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Objective: To prepare empty this compound containers for disposal.
-
Procedure:
-
Triple rinse the container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Collect the rinsate as hazardous liquid waste.
-
Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Deface the original label.
-
Dispose of the rinsed container in accordance with institutional guidelines, which may allow for disposal as non-hazardous waste after proper decontamination. Always confirm your institution's specific policies.
-
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
